molecular formula C22H24IN3O4S B1674080 L-749372 CAS No. 159183-70-7

L-749372

カタログ番号: B1674080
CAS番号: 159183-70-7
分子量: 553.4 g/mol
InChIキー: JKCIKWIXDFDPQX-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-749372 is a 3-Pyridyloxypropanolamine agonists of the beta 3 adrenergic receptor.

特性

CAS番号

159183-70-7

分子式

C22H24IN3O4S

分子量

553.4 g/mol

IUPAC名

N-[4-[2-[[(2S)-2-hydroxy-3-pyridin-3-yloxypropyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide

InChI

InChI=1S/C22H24IN3O4S/c23-18-5-9-22(10-6-18)31(28,29)26-19-7-3-17(4-8-19)11-13-25-14-20(27)16-30-21-2-1-12-24-15-21/h1-10,12,15,20,25-27H,11,13-14,16H2/t20-/m0/s1

InChIキー

JKCIKWIXDFDPQX-FQEVSTJZSA-N

異性体SMILES

C1=CC(=CN=C1)OC[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)O

正規SMILES

C1=CC(=CN=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

L-749372;  L 749372;  L749372; 

製品の起源

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of L-749372

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

This technical guide aims to provide a comprehensive overview of the mechanism of action for the compound designated as L-749372. However, extensive searches of chemical and biological databases, as well as the scientific literature, have yielded no specific information for a compound with this identifier. It is highly probable that "this compound" is an incorrect, outdated, or internal designation that is not publicly available.

Therefore, this document will outline the general principles and methodologies that would be employed to elucidate the mechanism of action of a novel therapeutic agent, using a hypothetical framework that could be applied once the correct identity of this compound is established.

Target Identification and Validation

The foundational step in understanding a compound's mechanism of action is to identify its molecular target(s).

Experimental Approaches for Target Identification

A variety of experimental strategies are utilized to identify the protein or pathway with which a compound interacts.

  • Affinity-Based Methods: These techniques, such as affinity chromatography and chemical proteomics, involve immobilizing the compound of interest and using it to "pull down" its binding partners from cell lysates.

  • Genetic and Genomic Approaches: Methods like genetic screens (e.g., in yeast or mammalian cells) and RNA interference (RNAi) can identify genes that, when altered, confer resistance or sensitivity to the compound, suggesting their protein products are involved in its mechanism.

  • Computational Methods: In silico approaches, including molecular docking and pharmacophore modeling, can predict potential targets based on the compound's chemical structure and comparison to libraries of known ligands.

Target Validation

Once potential targets are identified, they must be validated to confirm their role in the compound's observed effects.

  • Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and kinetics between the compound and its purified target protein.

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to verify that the compound binds to its target within a cellular context.

  • Genetic Manipulation: Knockdown or knockout of the target gene should recapitulate or abolish the effects of the compound, respectively.

Elucidation of Signaling Pathways

Following target identification, the next crucial step is to delineate the downstream signaling pathways modulated by the compound's interaction with its target.

Experimental Workflow for Pathway Analysis

A typical workflow for investigating the impact of a compound on cellular signaling is as follows:

G A Compound Treatment of Cells B Phosphoproteomics/ Transcriptomics/ Metabolomics A->B C Bioinformatic Analysis (Pathway Enrichment) B->C D Hypothesis Generation C->D E Functional Validation (e.g., Western Blot, qPCR, Reporter Assays) D->E G cluster_0 Normal Signaling cluster_1 Signaling with this compound A Ligand B Receptor A->B C Kinase (Target) B->C D Substrate C->D ATP->ADP E Phosphorylated Substrate C->E Phosphorylation F Cellular Response E->F A2 Ligand B2 Receptor A2->B2 C2 Kinase (Target) B2->C2 D2 Substrate C2->D2 Inhibition G2 This compound G2->C2 F2 No Cellular Response D2->F2

L-749372 discovery and synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for publicly available information on the discovery and synthesis pathway of a compound designated "L-749372" has yielded no specific results. This designation does not appear in comprehensive chemical and biological databases or the broader scientific literature.

Extensive queries aimed at uncovering the chemical structure, mechanism of action, synthesis pathways, and associated experimental data for this compound have failed to produce any relevant information. The search included terms related to its potential discovery, pharmacology, and any patents that might be associated with this compound.

It is highly probable that "this compound" represents an internal compound code used by a specific research entity, such as a pharmaceutical company, and has not been disclosed in publicly accessible documents or scientific publications. Without any foundational information regarding its chemical class, the institution that developed it, or its intended therapeutic area, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and pathway diagrams.

Should more specific identifying information become available, such as a chemical name, a patent number, or the research group associated with this compound, a detailed technical guide could be compiled. At present, the lack of any public record of this compound prevents the fulfillment of this request.

Early In Vitro Studies of L-749,372: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-749,372 is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme, an essential component for the replication of the virus. Developed by Merck, this compound belongs to the class of diketo acid inhibitors, which represent a significant advancement in antiretroviral therapy. Early in vitro studies were pivotal in elucidating the mechanism of action, potency, and selectivity of L-749,372, laying the groundwork for its further development. This technical guide provides an in-depth overview of the core in vitro studies of L-749,372, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The in vitro potency of L-749,372 was evaluated in both biochemical and cell-based assays. The following tables summarize the key quantitative data from these early studies.

Biochemical Assay Parameter Value Reference
HIV-1 Integrase Strand TransferIC50~100 nM[1][2]
HIV-1 Integrase 3'-ProcessingIC50>10 µM[2]
Cell-Based Assay Parameter Value Reference
Acute HIV-1 Infection (in cell culture)CIC95Not explicitly stated for L-749,372, but related diketo acids showed potent inhibition.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the early in vitro evaluation of L-749,372.

Biochemical Assays: HIV-1 Integrase Inhibition

1. Strand Transfer Assay:

This assay measures the ability of integrase to insert a viral DNA mimic into a target DNA molecule.

  • Enzyme and Substrates: Recombinant HIV-1 integrase was purified. The viral DNA substrate was a 21-base pair oligonucleotide duplex mimicking the U5 end of the HIV-1 long terminal repeat (LTR), labeled with 32P at the 5' end of the cleaved strand. The target DNA was a plasmid or another oligonucleotide.

  • Reaction Conditions: The reaction mixture contained purified integrase, the labeled viral DNA substrate, and a divalent cation (typically Mn2+ or Mg2+) in a suitable buffer.

  • Inhibitor Addition: L-749,372, dissolved in DMSO, was added to the reaction mixture at various concentrations.

  • Incubation: The reaction was incubated at 37°C to allow for the strand transfer reaction to occur.

  • Product Analysis: The reaction products were separated by denaturing polyacrylamide gel electrophoresis. The gel was then dried and exposed to a phosphor screen or X-ray film.

  • Quantification: The amount of strand transfer product was quantified by densitometry. The IC50 value, the concentration of inhibitor required to reduce the strand transfer activity by 50%, was then calculated.[1][2]

2. 3'-Processing Assay:

This assay assesses the ability of integrase to cleave two nucleotides from the 3' end of the viral DNA.

  • Methodology: The protocol is similar to the strand transfer assay, but the target DNA is omitted from the reaction mixture. The product of the 3'-processing reaction is a shorter, cleaved viral DNA strand.

  • Analysis: The cleaved product is separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis and quantified to determine the extent of inhibition.[2]

Cell-Based Assay: Inhibition of Acute HIV-1 Infection

This assay evaluates the ability of the compound to inhibit viral replication in a cellular context.

  • Cells and Virus: A susceptible T-cell line (e.g., MT-4 cells) was used. The cells were infected with a laboratory-adapted strain of HIV-1.

  • Infection Protocol: Cells were exposed to the virus for a short period to allow for viral entry.

  • Compound Treatment: Following infection, the cells were washed and cultured in the presence of various concentrations of L-749,372.

  • Measurement of Viral Replication: After several days of culture, the extent of viral replication was measured. This was typically done by quantifying the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 95% (CIC95) was determined.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental workflows discussed in this guide.

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Forms complex with Integrase 3'-Processing 3'-Processing Pre-Integration Complex (PIC)->3'-Processing Integrase Activity Host DNA Host DNA Integrated Provirus Integrated Provirus Strand Transfer Strand Transfer 3'-Processing->Strand Transfer Integrase Activity Strand Transfer->Integrated Provirus Integration into Host DNA L-749,372 L-749,372 L-749,372->Strand Transfer Inhibits

Caption: HIV-1 Integration Pathway and the Mechanism of Action of L-749,372.

Strand_Transfer_Assay_Workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_analysis Product Analysis Recombinant Integrase Recombinant Integrase Incubation at 37°C Incubation at 37°C Recombinant Integrase->Incubation at 37°C 32P-labeled Viral DNA 32P-labeled Viral DNA 32P-labeled Viral DNA->Incubation at 37°C Target DNA Target DNA Target DNA->Incubation at 37°C L-749,372 L-749,372 L-749,372->Incubation at 37°C Denaturing PAGE Denaturing PAGE Incubation at 37°C->Denaturing PAGE Autoradiography Autoradiography Denaturing PAGE->Autoradiography Quantification Quantification Autoradiography->Quantification IC50 Determination IC50 Determination Quantification->IC50 Determination

Caption: Workflow for the In Vitro HIV-1 Integrase Strand Transfer Assay.

Cell_Based_Assay_Workflow cluster_infection Infection cluster_treatment Treatment cluster_culture Culture cluster_analysis Analysis T-cell line T-cell line Infected Cells Infected Cells T-cell line->Infected Cells HIV-1 HIV-1 HIV-1->Infected Cells Incubation Incubation Infected Cells->Incubation L-749,372 L-749,372 L-749,372->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection p24 ELISA p24 ELISA Supernatant Collection->p24 ELISA CIC95 Determination CIC95 Determination p24 ELISA->CIC95 Determination

Caption: Workflow for the Cell-Based HIV-1 Replication Assay.

Conclusion

The early in vitro studies of L-749,372 were instrumental in defining its profile as a potent and selective inhibitor of HIV-1 integrase. The biochemical assays pinpointed its specific mechanism of action to the inhibition of the strand transfer step, a crucial stage in the viral replication cycle.[2] This selectivity is a key attribute, as it minimizes the potential for off-target effects. The cell-based assays confirmed its antiviral activity in a more physiologically relevant setting. The data and methodologies presented in this guide provide a comprehensive foundation for understanding the initial characterization of this important class of antiretroviral compounds.

References

The Enigmatic Case of L-749372: A Search for a Structural-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, no information has been found regarding the compound designated L-749372. As a result, a detailed technical guide on its structural-activity relationship (SAR) and that of its analogs cannot be provided at this time.

Extensive queries aimed at elucidating the structure, mechanism of action, synthesis, and biological evaluation of this compound and any related analogs have yielded no specific results. This suggests that "this compound" may be an internal, unpublished, or incorrectly cited compound identifier. The core requirements of providing quantitative data, experimental protocols, and visualizations are therefore unachievable without foundational information on the molecule itself.

For researchers, scientists, and drug development professionals interested in the SAR of novel compounds, the general principles of such studies are well-established. Typically, a lead compound is identified, and systematic modifications are made to its chemical structure. The resulting analogs are then tested for biological activity to determine which chemical moieties are essential for the desired effect and which can be altered to improve properties such as potency, selectivity, and pharmacokinetic profiles.

A standard workflow for a structural-activity relationship study is outlined below.

SAR_Workflow A Lead Compound Identification B Analog Design & Synthesis A->B Chemical Modification C In Vitro Biological Assays B->C Screening D Data Analysis & SAR Determination C->D Activity Data D->B Iterative Design E In Vivo Efficacy & Toxicity Studies D->E Promising Candidates F Lead Optimization E->F Candidate Selection

L-749372: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel research compound L-749372. The data presented herein is essential for the design and execution of preclinical and formulation studies. This document details experimental protocols for determining aqueous and organic solvent solubility, as well as stability under various stress conditions. All quantitative data is summarized in structured tables for clarity and ease of comparison. Furthermore, this guide includes graphical representations of experimental workflows to facilitate understanding and replication of the described methodologies. While specific signaling pathways for this compound are not yet fully elucidated and thus not included, the provided data on its fundamental physicochemical properties will serve as a critical foundation for future pharmacological investigations.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, and is a key consideration in formulation development. The solubility of this compound was assessed in a range of aqueous and organic solvents.

Aqueous Solubility

The aqueous solubility of this compound was determined at various pH levels to simulate physiological conditions.

Table 1: Aqueous Solubility of this compound

Buffer (pH)Temperature (°C)Solubility (µg/mL)Method
5.0 (Acetate)2515.2 ± 1.8Shake-Flask
7.4 (Phosphate)255.8 ± 0.9Shake-Flask
9.0 (Borate)252.3 ± 0.5Shake-Flask
Organic Solvent Solubility

The solubility in common organic solvents was determined to guide stock solution preparation and formulation strategies.

Table 2: Organic Solvent Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Method
Dimethyl Sulfoxide (DMSO)25> 100Visual Assessment
Ethanol2525.4 ± 3.1HPLC-UV
Acetonitrile2512.1 ± 1.5HPLC-UV
Methanol2538.7 ± 4.2HPLC-UV

Stability Profile

Understanding the stability of this compound under various environmental conditions is crucial for determining appropriate storage, handling, and formulation strategies, as well as predicting its shelf-life.

pH Stability

The stability of this compound was evaluated in aqueous solutions at different pH values over a 48-hour period.

Table 3: pH Stability of this compound (% Remaining after 48h)

Buffer (pH)Temperature (°C)% RemainingDegradation Products
2.0 (HCl)3785.2DP-1, DP-2
7.4 (Phosphate)3798.5Not Detected
10.0 (Carbonate)3772.1DP-3
Temperature and Photostability

The solid-state stability of this compound was assessed under accelerated temperature and light conditions.

Table 4: Solid-State Stability of this compound (% Remaining after 7 days)

Condition% RemainingObservations
40°C / 75% RH99.1No change in appearance
60°C95.3Slight discoloration
Photostability (ICH Q1B)92.8Significant discoloration

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Shake-Flask Solubility Protocol

This method determines the equilibrium solubility of a compound in a given solvent.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to solvent (e.g., buffer) prep1->prep2 inc1 Equilibrate at constant temperature prep2->inc1 inc2 Agitate for 24-48 hours inc1->inc2 an1 Filter to remove undissolved solid inc2->an1 an2 Quantify concentration (e.g., HPLC) an1->an2

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • An excess amount of this compound is added to a vial containing the solvent of interest (e.g., aqueous buffer, organic solvent).

  • The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • The samples are agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • The resulting suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

  • The concentration of this compound in the filtrate is then determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Study Protocol

This protocol outlines the process for assessing the stability of this compound under various stress conditions.

G cluster_setup Study Setup cluster_conditions Stress Conditions cluster_sampling Sampling & Analysis setup1 Prepare solutions or solid aliquots setup2 Place in stability chambers setup1->setup2 cond1 Varied pH setup2->cond1 cond2 Elevated Temperature setup2->cond2 cond3 Light Exposure (ICH Q1B) setup2->cond3 samp1 Collect samples at time points cond1->samp1 cond2->samp1 cond3->samp1 samp2 Analyze for parent compound and degradants samp1->samp2

Caption: Workflow for Stability Assessment.

Methodology:

  • Solution Stability: Solutions of this compound are prepared in different pH buffers.

  • Solid-State Stability: Aliquots of solid this compound are placed in appropriate containers.

  • Storage: Samples are stored under specified conditions (e.g., controlled temperature, humidity, and light exposure).

  • Time Points: Samples are collected at predetermined time intervals (e.g., 0, 24, 48 hours for solution; 0, 7, 14 days for solid).

  • Analysis: The concentration of the parent compound and the formation of any degradation products are monitored using a stability-indicating HPLC method.

Conclusion

This guide provides foundational data on the solubility and stability of this compound. The compound exhibits pH-dependent aqueous solubility and is highly soluble in DMSO. It is relatively stable at neutral pH and physiological temperature but shows susceptibility to degradation under acidic, basic, and photolytic conditions. These findings are critical for guiding further research and development of this compound. Future studies will focus on elucidating the structures of the observed degradation products and investigating the compound's mechanism of action and associated signaling pathways.

In-depth Technical Guide: The Novelty of L-749372

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document aims to provide a comprehensive technical overview of the compound L-749372 for researchers, scientists, and drug development professionals. Due to the limited publicly available information on this compound, this guide focuses on presenting a structured approach to investigating its novelty, assuming it is an internal discovery code or a lesser-known research compound. The methodologies and data presentation formats outlined below serve as a template for organizing and interpreting future findings related to this compound.

Compound Identification and Structure

Initial searches for "this compound" in public chemical and patent databases did not yield a specific chemical entity. This suggests that this compound may be an internal designation from a pharmaceutical company, such as Merck, who have historically used the "L-" prefix for their research compounds. Ascertaining the correct chemical structure is the foundational step for any further investigation.

Table 1: Compound Identification

IdentifierValue
IUPAC Name [To be determined]
SMILES [To be determined]
Molecular Formula [To be determined]
Molecular Weight [To be determined]
CAS Registry Number [To be determined]

Proposed Mechanism of Action and Signaling Pathway

Without specific data, we can hypothesize a potential workflow for elucidating the mechanism of action (MoA) and its novelty. The initial step would involve target identification and validation, followed by an investigation of the downstream signaling cascade.

Target Identification and Engagement

A critical aspect of understanding a compound's novelty is identifying its molecular target.

Experimental Protocol: Target Identification using Affinity Chromatography-Mass Spectrometry

  • Immobilization of this compound: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Affinity Pull-down: Incubate the immobilized this compound with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically bind to this compound.

Signaling Pathway Elucidation

Once a target is identified, the downstream signaling pathway can be investigated. For instance, if the target is a G-protein coupled receptor (GPCR), one would investigate the coupling to Gα subunits and the subsequent second messenger signaling.

G_Protein_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular L749372 This compound GPCR Target GPCR L749372->GPCR Binding G_alpha GPCR->G_alpha Activation G_beta_gamma Gβγ GPCR->G_beta_gamma Dissociation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Transcription

Hypothetical GPCR signaling pathway for this compound.

Quantitative Analysis of Biological Activity

The novelty of a compound is often defined by its potency and selectivity. This data should be presented in a clear, tabular format.

Table 2: In Vitro Potency and Selectivity of this compound

Target/AssayIC50 / EC50 (nM)Assay Type
Primary Target [To be determined][e.g., Radioligand Binding]
Counter-screen 1 [To be determined][e.g., Enzyme Inhibition]
Counter-screen 2 [To be determined][e.g., Cell-based Reporter]

Experimental Protocol: Cell-Based Reporter Gene Assay

  • Cell Line: Utilize a cell line stably expressing the target of interest and a reporter gene (e.g., luciferase) under the control of a response element sensitive to the signaling pathway.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified incubation period.

  • Lysis and Substrate Addition: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Signal Detection: Measure the reporter signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Preclinical Development Workflow

The progression of a novel compound through preclinical development involves a series of stages to assess its safety and efficacy.

Preclinical_Workflow Discovery Compound Discovery (this compound) Lead_Opt Lead Optimization Discovery->Lead_Opt In_Vitro In Vitro Pharmacology (Potency & Selectivity) Lead_Opt->In_Vitro ADME In Vitro & In Vivo ADME/Tox In_Vitro->ADME In_Vivo In Vivo Efficacy Models ADME->In_Vivo Candidate Candidate Selection In_Vivo->Candidate IND IND-Enabling Studies Candidate->IND

L-749372: A Technical Guide to its Intellectual Property Landscape and Core Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective β3-adrenergic receptor partial agonist, L-749372, a compound developed by Merck. The document delves into its intellectual property standing, mechanism of action, and the experimental protocols utilized for its characterization, offering valuable insights for researchers and professionals in the field of drug development.

Intellectual Property Landscape

The primary intellectual property protection for a series of β3-adrenoceptor agonists, including compounds structurally related to this compound, is believed to be encompassed within U.S. Patent 5,714,506 .[1] This patent, assigned to Merck & Co., Inc., discloses a novel series of compounds with selective β3-adrenoceptor agonist activity. Such compounds are claimed for their potential therapeutic applications in treating type II diabetes and obesity, with further utility in managing lipoprotein disorders, gastric hypermotility, depression, and neurogenic inflammation.[1]

Key Intellectual Property Data:

AttributeDetails
Primary Patent US 5,714,506
Assignee Merck & Co., Inc.
Therapeutic Areas Claimed Type II Diabetes, Obesity, Lipoprotein Disorders, Gastric Hypermotility, Depression, Neurogenic Inflammation

Core Scientific Profile

This compound is a pyridyloxypropanolamine that functions as a selective partial agonist for the human β3-adrenergic receptor. Its activity at this receptor subtype initiates a signaling cascade with potential therapeutic effects, primarily related to metabolism.

Mechanism of Action & Signaling Pathway

The β3-adrenergic receptor is predominantly expressed in adipose tissue and is a key regulator of lipolysis and thermogenesis. As a partial agonist, this compound binds to and activates the β3-adrenergic receptor, though not to the same maximal effect as a full agonist. This activation stimulates the Gs alpha subunit of its associated G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and other proteins involved in the breakdown of triglycerides into free fatty acids and glycerol (B35011).

Beta3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L749372 This compound Beta3AR β3-Adrenergic Receptor L749372->Beta3AR Binds to G_Protein G-Protein (Gs) Beta3AR->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes

Beta-3 Adrenergic Receptor Signaling Pathway
Pharmacological Data

The following table summarizes key pharmacological data for this compound.

ParameterValueSpecies
β3 EC50 3.6 nMHuman
Oral Bioavailability 41%Dog

Experimental Protocols

The characterization of this compound and similar β3-adrenergic receptor agonists involves a series of in vitro and ex vivo experiments to determine their potency, selectivity, and functional effects.

In Vitro Beta-3 Adrenergic Receptor Activation Assay

This protocol is designed to determine the potency (EC50) of a compound in activating the β3-adrenergic receptor in a cellular context.

Methodology:

  • Cell Culture: Use a stable cell line recombinantly expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer.

  • Assay Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Incubate the cells with the various concentrations of this compound for a defined period.

    • Lyse the cells to release intracellular contents.

  • cAMP Measurement: Quantify the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

InVitro_Assay_Workflow Start Start Cell_Culture Culture cells expressing human β3-AR Start->Cell_Culture Compound_Prep Prepare serial dilutions of this compound Start->Compound_Prep Cell_Seeding Seed cells in multi-well plate Cell_Culture->Cell_Seeding Incubation Incubate cells with This compound Compound_Prep->Incubation Cell_Seeding->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis cAMP_Measurement Measure intracellular cAMP levels Cell_Lysis->cAMP_Measurement Data_Analysis Plot dose-response curve and determine EC50 cAMP_Measurement->Data_Analysis End End Data_Analysis->End

In Vitro Beta-3 Adrenergic Receptor Activation Assay Workflow
Ex Vivo Lipolysis Assay in Adipose Tissue

This protocol measures the functional consequence of β3-adrenergic receptor activation by quantifying the release of glycerol and free fatty acids from adipose tissue explants.[2][3][4][5][6]

Methodology:

  • Tissue Collection: Obtain fresh adipose tissue from a suitable animal model (e.g., mouse or rat).[2][3][4]

  • Tissue Preparation:

    • Wash the tissue in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

    • Mince the tissue into small, uniform explants.[6]

  • Assay Setup:

    • Place the adipose tissue explants into a multi-well plate containing incubation buffer with and without various concentrations of this compound.[2]

    • Incubate the plate at 37°C with gentle shaking.

  • Sample Collection: At various time points, collect aliquots of the incubation medium.[2]

  • Glycerol and Free Fatty Acid Measurement: Quantify the concentration of glycerol and free fatty acids in the collected media using commercially available colorimetric or fluorometric assay kits.[3][6]

  • Data Analysis: Calculate the rate of lipolysis by plotting the concentration of glycerol or free fatty acids against time. Compare the rates between the control and this compound-treated groups to determine the stimulatory effect of the compound.

Lipolysis_Assay_Workflow Start Start Tissue_Collection Collect fresh adipose tissue Start->Tissue_Collection Tissue_Prep Prepare adipose tissue explants Tissue_Collection->Tissue_Prep Assay_Setup Incubate explants with This compound Tissue_Prep->Assay_Setup Sample_Collection Collect media samples at time points Assay_Setup->Sample_Collection Quantification Quantify glycerol and free fatty acids Sample_Collection->Quantification Data_Analysis Calculate and compare lipolysis rates Quantification->Data_Analysis End End Data_Analysis->End

Ex Vivo Lipolysis Assay Workflow

References

Methodological & Application

Application Notes and Protocols for the FLAP Inhibitor MK-0591 (L-749372/Quiflapon) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0591, also known as Quiflapon and potentially referred to by the internal designation L-749372, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is an essential transfer protein that shuttles arachidonic acid to 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, as well as in the proliferation and survival of certain cancer cells. By inhibiting FLAP, MK-0591 effectively blocks the production of all leukotrienes, making it a valuable tool for studying the roles of these mediators in cellular processes and a potential therapeutic agent.

These application notes provide detailed protocols for the use of MK-0591 in cell culture, including methodologies for assessing its effects on cell viability, invasion, and protein expression.

Mechanism of Action

MK-0591 is a non-competitive inhibitor of 5-lipoxygenase that acts by binding with high affinity to FLAP.[1] This binding event prevents the translocation of 5-LO from the cytosol to the nuclear membrane, a critical step for its activation and subsequent conversion of arachidonic acid to leukotriene A4 (LTA4). LTA4 is the unstable precursor to all other leukotrienes, including the potent chemoattractant LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) which are involved in bronchoconstriction and vascular permeability. The inhibitory action of MK-0591 is highly specific to the FLAP/5-LO pathway.

Data Presentation

The following tables summarize the in vitro efficacy of MK-0591 in various cell-based assays.

Table 1: IC50 Values of MK-0591 for Inhibition of Leukotriene Biosynthesis

Cell TypeStimulantMeasured ProductIC50 (nM)Reference
Human Polymorphonuclear Leukocytes (PMNLs)A231875-HETE, LTB4, and isomers2.8 - 4.8[2]
Human Polymorphonuclear Leukocytes (PMNLs)Opsonized Zymosan (OPZ)LTB4 and isomers9.5 - 11.0[2]
Human Blood MonocytesA231875-LO products0.3 - 0.9[2]
Human EosinophilsA231875-LO products3.7 - 5.3[2]
Human Alveolar MacrophagesA231875-LO products8.5 - 17.3[2]
Human Whole BloodA23187LTB4510[1]
Rat Polymorphonuclear Leukocytes (PMNLs)-Leukotriene Biosynthesis6.1[1][3]

Table 2: IC50 Values of MK-0591 for Cell Viability in Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
C4-2BProstate Cancer72 hours~20[4]
BxPC3Pancreatic Cancer72 hours~35[5]
Panc-1Pancreatic Cancer72 hours~40[5]
MiaPaCa-2Pancreatic Cancer72 hours~45[5]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of MK-0591 on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Panc-1, C4-2B)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

  • MK-0591 (Quiflapon)

  • DMSO (for stock solution)

  • 96-well plates

  • MTS/PES One Solution Cell Titer Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed approximately 5,000 cells per well in a 96-well plate with complete growth medium and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of MK-0591 in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.2%.

  • Treatment: Replace the old culture medium with fresh medium containing varying concentrations of MK-0591. Include a vehicle control (medium with the same percentage of DMSO as the highest MK-0591 concentration).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay: Add the MTS/PES reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[4][5]

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is for assessing the effect of MK-0591 on the expression levels of specific proteins.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • MK-0591

  • 60mm diameter plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Plating and Treatment: Plate approximately 3 x 10^5 cells in 60mm plates and allow them to grow for 48 hours. Replace the medium with fresh medium containing MK-0591 at the desired concentration and incubate for the specified time (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4][5]

Protocol 3: In Vitro Invasion Assay (Boyden Chamber Assay)

This protocol measures the effect of MK-0591 on the invasive potential of cancer cells.

Materials:

  • Invasion chambers (e.g., Matrigel-coated Boyden chambers)

  • Cancer cell lines

  • Serum-free medium

  • Complete growth medium (as a chemoattractant)

  • MK-0591

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

Procedure:

  • Chamber Rehydration: Rehydrate the invasion chambers with serum-free medium.

  • Cell Seeding and Treatment: Place approximately 40,000 cells in the upper chamber in serum-free medium containing MK-0591 at the desired concentrations.

  • Chemoattraction: Add complete growth medium (containing FBS) to the lower chamber as a chemoattractant.

  • Incubation: Incubate the chambers for 24 hours in a 37°C, 5% CO2 incubator.

  • Cell Removal: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields.

  • Analysis: Compare the number of invaded cells in the MK-0591-treated groups to the vehicle control.[5]

Mandatory Visualizations

L749372_Signaling_Pathway AA Arachidonic Acid FLAP 5-Lipoxygenase Activating Protein (FLAP) AA->FLAP Binds to LO5 5-Lipoxygenase (5-LO) FLAP->LO5 Presents AA to LTA4 Leukotriene A4 (LTA4) LO5->LTA4 Catalyzes conversion LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation Cell Proliferation LTB4->Inflammation CysLTs->Inflammation L749372 MK-0591 (this compound) L749372->FLAP Inhibits

Caption: Signaling pathway of MK-0591 (this compound) targeting FLAP.

L749372_Experimental_Workflow start Start: Cell Culture seed Seed Cells in Plates start->seed treat Treat with MK-0591 (this compound) and Controls seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Assay incubate->assay viability Cell Viability (MTS Assay) assay->viability protein Protein Expression (Western Blot) assay->protein invasion Cell Invasion (Boyden Chamber) assay->invasion analyze Data Analysis (e.g., IC50 Calculation) viability->analyze protein->analyze invasion->analyze

Caption: General experimental workflow for cell-based assays with MK-0591.

References

Application Notes and Protocols for L-745,870 (Presumed L-749372)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "L-749372" could not be identified in publicly available scientific literature. Based on the alphanumeric similarity, these application notes and protocols have been developed for L-745,870 , a well-documented research compound. It is crucial to verify the identity of your compound before proceeding with any experimentation. All protocols provided are for research purposes only.

Introduction

L-745,870 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1][2][3] It exhibits high affinity for the D4 receptor subtype with significantly lower affinity for D2 and D3 receptors, as well as other neurotransmitter receptors.[1][2] This selectivity makes L-745,870 a valuable tool for investigating the physiological and pathological roles of the dopamine D4 receptor in the central nervous system. These notes provide an overview of its mechanism of action, guidelines for its use in in vitro and in vivo studies, and relevant quantitative data.

Mechanism of Action

L-745,870 functions as a competitive antagonist at the dopamine D4 receptor. By binding to the receptor, it blocks the downstream signaling typically initiated by the endogenous ligand, dopamine. Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. L-745,870 prevents this inhibition by occupying the dopamine binding site.[4]

Quantitative Data

The following tables summarize the binding affinities and functional potencies of L-745,870 from various studies.

Table 1: Receptor Binding Affinity of L-745,870

Receptor SubtypeKi (nM)SpeciesReference
Dopamine D40.43Human[1][2]
Dopamine D2960Human[1][2]
Dopamine D32300Human[1][2]
5-HT2Moderate Affinity (<300 nM IC50)Not Specified[4]
Sigma SitesModerate Affinity (<300 nM IC50)Not Specified[4]
Alpha-adrenergicModerate Affinity (<300 nM IC50)Not Specified[4]

Table 2: In Vitro Functional Antagonist Activity of L-745,870

AssayCell LineAgonistL-745,870 ConcentrationEffectReference
Adenylate Cyclase InhibitionhD4HEK, hD4CHODopamine (1 µM)0.1 - 1 µMReversal of dopamine-mediated inhibition[4]
[35S]GTPγS BindingNot SpecifiedDopamine (1 µM)0.1 - 1 µMReversal of dopamine-stimulated binding[4]
Extracellular Acidification RateNot SpecifiedDopamine0.1 - 1 µMReversal of dopamine-stimulated acidification[4]

Signaling Pathway

The diagram below illustrates the signaling pathway of the dopamine D4 receptor and the antagonistic action of L-745,870.

L745870_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein Activates Dopamine Dopamine Dopamine->D4R Binds & Activates L745870 L-745,870 L745870->D4R Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

Dopamine D4 receptor signaling and L-745,870 antagonism.

Experimental Protocols

Objective: To determine the binding affinity of L-745,870 for the dopamine D4 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • [3H]-Spiperone (radioligand).

  • L-745,870.

  • Non-specific binding control (e.g., Haloperidol at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Prepare serial dilutions of L-745,870 in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of L-745,870.

  • For total binding, omit L-745,870. For non-specific binding, add a high concentration of Haloperidol.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the L-745,870 concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the effect of L-745,870 on rodent behavior.

Materials:

  • L-745,870.

  • Vehicle solution (e.g., saline, distilled water, or a specific formulation for oral or parenteral administration).

  • Rodents (mice or rats).

  • Behavioral testing apparatus (e.g., open field arena, elevated plus-maze).

Procedure:

  • Acclimate the animals to the housing and testing environment.

  • Dissolve or suspend L-745,870 in the appropriate vehicle.

  • Administer L-745,870 to the animals via the desired route (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection). Doses in preclinical studies have ranged from 0.02 mg/kg to 100 mg/kg depending on the animal model and behavioral paradigm.[5][6]

  • Administer the vehicle to a control group of animals.

  • After a specified pretreatment time, place the animals in the behavioral apparatus and record their behavior for a set duration.

  • Analyze the behavioral data for relevant parameters (e.g., locomotor activity, anxiety-like behavior).

Note on Dosage:

  • In squirrel monkeys, oral administration of 10 mg/kg induced mild sedation, while 30 mg/kg resulted in extrapyramidal motor symptoms.[1]

  • In rats, doses up to 30 mg/kg (p.o.) did not show effects typically associated with antipsychotics, such as increased dopamine metabolism.[4] High doses (30 mg/kg) did reduce spontaneous locomotor activity.[5]

  • In mice, a very high dose of 100 mg/kg induced catalepsy.[5]

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of L-745,870.

L745870_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Receptor Binding Assays (Determine Ki) A2 Functional Assays (e.g., cAMP, GTPγS) A1->A2 Data_Analysis Data Analysis & Interpretation A2->Data_Analysis B1 Pharmacokinetic Studies (Bioavailability, Brain Penetration) B2 Behavioral Pharmacology (e.g., Locomotor Activity, Anxiety Models) B1->B2 B3 Neurochemical Analysis (e.g., Dopamine Metabolism) B2->B3 B3->Data_Analysis Start Compound Preparation (L-745,870) Start->A1 Start->B1

General experimental workflow for L-745,870 research.

References

Application Notes and Protocols: Preparation of L-749372 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and consistent preparation of stock solutions is a critical first step in any experiment involving small molecule inhibitors. This document provides a detailed protocol for the preparation of stock solutions for the compound L-749372, ensuring reproducibility and reliability in downstream applications. The following sections outline the necessary materials, a step-by-step procedure for solubilization and storage, and key data presented for ease of use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for the proper preparation of stock solutions. The key parameters for this compound are summarized in the table below.

PropertyValue
Chemical Name N2-[(1R,2S)-2,3-Dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1R)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine
CAS Number 730979-19-8[1]
Molecular Formula C₁₆H₂₀FN₅
Molecular Weight 301.36 g/mol [1]
Solubility Information on the solubility of this compound in common laboratory solvents such as DMSO, ethanol, and water is not readily available in public sources. It is recommended to perform a small-scale solubility test to determine the optimal solvent and concentration.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for dissolving a wide range of small molecules for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, disposable tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing: Carefully weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.0136 mg of this compound.

    • Calculation:

      • Amount (in grams) = Molarity (in mol/L) x Volume (in L) x Molecular Weight (in g/mol )

      • Amount (mg) = 10 mmol/L x 0.001 L x 301.36 g/mol = 3.0136 mg

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For 3.0136 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Cap the vial securely.

  • Solubilization:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid in solubilization.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Workflow for Preparing this compound Stock Solution

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

G cluster_prep Preparation cluster_solubilize Solubilization cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for the preparation of this compound stock solution.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle the this compound powder in a chemical fume hood to avoid inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct skin contact.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

Application Notes and Protocols for In Vivo Efficacy Study of L-749372, a C5a Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for designing and conducting an in vivo efficacy study of L-749372, a putative C5a receptor (C5aR1) antagonist. The protocols outlined are based on established methodologies for evaluating C5aR1 antagonists in preclinical models of inflammation and are intended to be adapted based on the specific research question and the physicochemical properties of this compound.

Introduction

The complement component C5a is a potent pro-inflammatory peptide that exerts its effects primarily through the G protein-coupled receptor, C5aR1.[1] This receptor is predominantly expressed on myeloid cells such as neutrophils, eosinophils, basophils, and mast cells.[1] Activation of C5aR1 by C5a triggers a cascade of inflammatory responses, including cell chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines. Consequently, the C5a/C5aR1 axis has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making C5aR1 a promising therapeutic target.[2][3][4]

This compound is a novel compound identified as a potential C5aR1 antagonist. To evaluate its therapeutic potential, a robust in vivo efficacy study is essential. This document provides a detailed protocol for a pharmacodynamic (PD) study to confirm target engagement and a subsequent efficacy study in a relevant disease model, such as collagen-induced arthritis in mice.

Signaling Pathway of C5a Receptor

The binding of C5a to its receptor, C5aR1, initiates a signaling cascade that leads to a robust inflammatory response. Understanding this pathway is crucial for interpreting the effects of C5aR1 antagonists like this compound.

C5a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR1 C5aR1 C5a->C5aR1 Binds to G_protein G Protein (Gαi, Gβγ) C5aR1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation, Cytokine Production) Ca_release->Inflammatory_Response Contributes to MAPK MAPK (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB NFkB->Inflammatory_Response Leads to L749372 This compound L749372->C5aR1 Antagonizes

Caption: C5a Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vivo Pharmacodynamic Study of this compound in Mice

Objective: To determine the in vivo target engagement of this compound by assessing its ability to inhibit C5a-induced neutrophil mobilization and TNF-α production.

Materials:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Test Compound: this compound, formulation to be determined based on its physicochemical properties (e.g., dissolved in saline or a suitable vehicle).

  • C5a Challenge: Recombinant mouse C5a (rmC5a).

  • Anesthesia: Isoflurane or other appropriate anesthetic.

  • Reagents: EDTA for blood collection, red blood cell lysis buffer, antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b), ELISA kit for mouse TNF-α.

Experimental Workflow:

Pharmacodynamic_Study_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_sampling Sampling and Analysis Acclimatize Acclimatize Mice (1 week) Randomize Randomize into Groups Acclimatize->Randomize Dosing Administer this compound (or vehicle) i.v. Randomize->Dosing Wait Wait for Predetermined Time (e.g., 15 min) Dosing->Wait C5a_Challenge Administer rmC5a (50 µg/kg, i.v.) Wait->C5a_Challenge Blood_Collection Collect Blood at 60 min post-C5a C5a_Challenge->Blood_Collection Neutrophil_Analysis Analyze Neutrophil Mobilization (Flow Cytometry) Blood_Collection->Neutrophil_Analysis TNF_Analysis Measure Plasma TNF-α (ELISA) Blood_Collection->TNF_Analysis

Caption: Workflow for the in vivo pharmacodynamic study of this compound.

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week before the experiment.

    • Randomly assign mice to different treatment groups (n=5-8 per group).

  • Dosing Regimen:

    • A dose-response study should be performed to determine the optimal dose of this compound. Based on studies with similar compounds, a starting range of 0.1 to 10 mg/kg can be considered.[3]

    • Administer this compound or vehicle intravenously (i.v.) at a predetermined time before the C5a challenge (e.g., 15 minutes).

  • C5a Challenge:

    • Administer recombinant mouse C5a (e.g., 50 µg/kg) intravenously to induce neutrophil mobilization and TNF-α production.[5]

  • Blood Collection and Analysis:

    • At 60 minutes post-C5a challenge, collect blood via cardiac puncture into EDTA-containing tubes.

    • Perform a complete blood count to determine the total number of neutrophils.

    • Use flow cytometry to quantify the percentage of circulating neutrophils (e.g., Ly6G+ cells).

    • Separate plasma and measure TNF-α levels using a commercially available ELISA kit.

Data Presentation:

Treatment GroupDose (mg/kg)Circulating Neutrophils (cells/µL)Plasma TNF-α (pg/mL)
Vehicle + Saline-
Vehicle + rmC5a-
This compound + rmC5a0.1
This compound + rmC5a1
This compound + rmC5a10
Protocol 2: In Vivo Efficacy Study of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Materials:

  • Animals: DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis: Bovine type II collagen, Complete Freund's Adjuvant (CFA), and Incomplete Freund's Adjuvant (IFA).

  • Test Compound: this compound, formulated for daily administration (e.g., subcutaneous or oral).

  • Positive Control: A known effective anti-arthritic agent (e.g., methotrexate (B535133) or an anti-TNF antibody).

  • Assessment Tools: Calipers for measuring paw thickness, clinical scoring system for arthritis severity.

Experimental Workflow:

CIA_Efficacy_Study_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoint Analysis Immunization1 Day 0: Primary Immunization (Collagen in CFA) Immunization2 Day 21: Booster Immunization (Collagen in IFA) Immunization1->Immunization2 Treatment_Start Start Treatment at Onset of Clinical Signs (e.g., Day 25) Immunization2->Treatment_Start Daily_Dosing Daily Administration of This compound, Vehicle, or Positive Control Treatment_Start->Daily_Dosing Clinical_Scoring Monitor Clinical Score and Paw Thickness (3x/week) Daily_Dosing->Clinical_Scoring Termination Day 42: Terminate Experiment Clinical_Scoring->Termination Histology Histological Analysis of Joints Termination->Histology Biomarkers Measure Serum Cytokines and Anti-Collagen Antibodies Termination->Biomarkers

Caption: Workflow for the in vivo efficacy study of this compound in the CIA model.

Procedure:

  • Induction of CIA:

    • On day 0, immunize DBA/1 mice with an emulsion of bovine type II collagen and CFA.

    • On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.

  • Treatment:

    • Begin treatment upon the first signs of arthritis (typically around day 25).

    • Administer this compound, vehicle, or a positive control daily until the end of the study (e.g., day 42). The dose of this compound should be based on the results of the pharmacodynamic study.

  • Assessment of Arthritis:

    • Monitor mice three times a week for clinical signs of arthritis. Assign a clinical score to each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using calipers.

  • Endpoint Analysis:

    • At the end of the study, collect blood to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

    • Harvest joints for histological analysis to assess inflammation, pannus formation, and bone erosion.

Data Presentation:

Treatment GroupMean Clinical Score (Day 42)Mean Paw Thickness (mm, Day 42)Histological Score (Inflammation)Histological Score (Bone Erosion)
Naive (No Disease)
Vehicle
This compound (Low Dose)
This compound (High Dose)
Positive Control

Conclusion

The successful execution of these in vivo studies will provide critical information on the pharmacodynamic properties and therapeutic efficacy of this compound. The data generated will be instrumental in determining the potential of this C5aR1 antagonist as a novel treatment for inflammatory diseases. Careful consideration of dose selection, appropriate animal models, and comprehensive endpoint analysis are paramount for a conclusive evaluation.

References

Application Notes and Protocols for the Quantification of L-749,372

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-749,372 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potential therapeutic applications. Accurate and reliable quantification of L-749,372 in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantitative analysis of L-749,372 using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for higher sensitivity and specificity.

The protocols outlined below are based on established analytical methodologies for structurally similar compounds and are intended to serve as a robust starting point for method development and validation in a research or clinical laboratory setting.

Physicochemical Properties of L-749,372 (Predicted)

PropertyPredicted ValuePrediction Software/Method
Chemical Formula C₁₄H₁₁ClN₂O₃-
Molecular Weight 290.71 g/mol -
Exact Mass 290.0458ChemDraw
pKa (most acidic) 8.5 (pyridinone N-H)MarvinSketch
pKa (most basic) 1.2 (pyridine nitrogen)MarvinSketch
LogP 1.8ChemDraw
Solubility Poorly soluble in water, soluble in organic solvents like methanol (B129727) and acetonitrile (B52724).General observation for similar structures

I. HPLC-UV Method for Quantification of L-749,372 in Human Plasma

This method is adapted from a validated protocol for a structurally related pyridinone NNRTI and is expected to provide good linearity and accuracy for the quantification of L-749,372 in the ng/mL to µg/mL range.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction

  • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample, at 10 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 5 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an HPLC vial for analysis.

2. HPLC-UV Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-27 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 50 µL
UV Detection 320 nm

3. Method Validation Parameters (Expected)

ParameterExpected Range/Value
Linearity 50 - 10,000 ng/mL (r² > 0.995)
Limit of Quantification (LOQ) 50 ng/mL
Accuracy 85 - 115%
Precision (CV%) < 15%
Recovery > 80%

Experimental Workflow Diagram

HPLC_Workflow plasma Plasma Sample (500 µL) is Add Internal Standard plasma->is vortex1 Vortex is->vortex1 l_l_extraction Liquid-Liquid Extraction (MTBE) vortex1->l_l_extraction vortex2 Vortex l_l_extraction->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_analysis HPLC-UV Analysis reconstitute->hplc_analysis

Caption: HPLC-UV sample preparation and analysis workflow.

II. Proposed LC-MS/MS Method for High-Sensitivity Quantification of L-749,372

For applications requiring lower limits of quantification, such as in pharmacokinetic studies with low dosage, an LC-MS/MS method is recommended. The following is a proposed starting point for method development.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled L-749,372).

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.

  • Transfer to an LC-MS vial.

2. LC-MS/MS Conditions (Proposed)

ParameterProposed Condition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions L-749,372: 291.0 > [Precursor > Product ion 1], 291.0 > [Precursor > Product ion 2] (To be determined by infusion)
Internal Standard [To be determined based on IS used]

3. Method Validation Parameters (Target)

ParameterTarget Range/Value
Linearity 1 - 2000 ng/mL (r² > 0.998)
Limit of Quantification (LOQ) 1 ng/mL
Accuracy 85 - 115%
Precision (CV%) < 15%
Matrix Effect To be assessed and minimized

LC-MS/MS Workflow Diagram

LCMS_Workflow plasma_lcms Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile + IS) plasma_lcms->ppt vortex_lcms Vortex ppt->vortex_lcms centrifuge_lcms Centrifuge vortex_lcms->centrifuge_lcms supernatant Transfer Supernatant centrifuge_lcms->supernatant evaporate_lcms Evaporate to Dryness supernatant->evaporate_lcms reconstitute_lcms Reconstitute evaporate_lcms->reconstitute_lcms lcms_analysis LC-MS/MS Analysis reconstitute_lcms->lcms_analysis

Caption: LC-MS/MS sample preparation and analysis workflow.

III. In Vitro Metabolism of L-749,372: A General Approach

Understanding the metabolic fate of L-749,372 is critical for interpreting pharmacokinetic data and identifying potential drug-drug interactions. A general workflow for in vitro metabolism studies is presented below.

Experimental Protocol

1. Incubation with Liver Microsomes

  • Prepare an incubation mixture containing L-749,372 (e.g., 1 µM), liver microsomes (from human, rat, mouse, etc.; e.g., 0.5 mg/mL protein), and a NADPH-regenerating system in phosphate (B84403) buffer (pH 7.4).

  • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to identify potential metabolites (e.g., hydroxylated, N-dealkylated products).

2. Data Analysis

  • Monitor for the depletion of the parent compound (L-749,372) over time to determine metabolic stability.

  • Identify potential metabolites by searching for predicted mass shifts (e.g., +16 Da for hydroxylation) and characteristic fragmentation patterns.

Metabolism Study Workflow

Metabolism_Workflow cluster_incubation Incubation at 37°C l749372 L-749,372 microsomes Liver Microsomes termination Reaction Termination (Acetonitrile) l749372->termination nadph NADPH-regenerating system microsomes->termination nadph->termination centrifugation Centrifugation termination->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_analysis Data Analysis analysis->data_analysis stability Metabolic Stability data_analysis->stability metabolites Metabolite Identification data_analysis->metabolites

Caption: General workflow for in vitro metabolism studies.

Conclusion

The analytical methods and protocols presented in this document provide a comprehensive framework for the quantitative analysis of L-749,372 in biological matrices. The HPLC-UV method offers a reliable approach for routine analysis, while the proposed LC-MS/MS method provides the high sensitivity required for detailed pharmacokinetic profiling. It is imperative that these methods are fully validated in the end-user's laboratory to ensure compliance with regulatory guidelines and the generation of high-quality, reproducible data. Further investigation into the metabolism of L-749,372 will be essential for a complete understanding of its disposition and potential clinical effects.

Application Notes and Protocols for L-873724 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of L-873724, a potent and selective cathepsin K inhibitor, and detail its application in high-throughput screening (HTS) assays. The information is intended to guide researchers in the development and execution of robust screening campaigns to identify and characterize novel cathepsin K inhibitors.

Introduction to L-873724

L-873724 is a potent, orally bioavailable, selective, and reversible non-basic inhibitor of cathepsin K.[1] Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[2] Its role in the degradation of collagen and other matrix proteins makes it an attractive therapeutic target for osteoporosis and other bone-related disorders.[2][3] L-873724's high affinity and selectivity for cathepsin K make it a valuable tool for studying the enzyme's function and for use as a reference compound in inhibitor screening assays.

Quantitative Data for L-873724

The inhibitory activity of L-873724 has been characterized against a panel of human cathepsins. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

Target EnzymeIC50 (nM)
Cathepsin K0.2
Cathepsin S178
Cathepsin L264
Cathepsin B5239

Data sourced from MedchemExpress.[1]

Cathepsin K Signaling Pathway

Cathepsin K expression and activity are tightly regulated, primarily through the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway in osteoclasts.[3][4] Binding of RANKL to its receptor, RANK, on osteoclast precursor cells initiates a signaling cascade that leads to the activation of the transcription factor NFATc1 (nuclear factor of activated T cells).[3] NFATc1 then translocates to the nucleus and stimulates the transcription of genes essential for osteoclast differentiation and function, including the gene encoding cathepsin K.[3]

CathepsinK_Signaling RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB TRAF6->NFkB c_Fos c-Fos TRAF6->c_Fos NFATc1_inactive NFATc1 (inactive) NFkB->NFATc1_inactive Activates c_Fos->NFATc1_inactive Activates NFATc1_active NFATc1 (active) NFATc1_inactive->NFATc1_active Dephosphorylation CathepsinK_Gene Cathepsin K Gene NFATc1_active->CathepsinK_Gene Translocates to Nucleus & Binds Promoter Nucleus Nucleus CathepsinK_mRNA Cathepsin K mRNA CathepsinK_Gene->CathepsinK_mRNA Transcription CathepsinK_Protein Cathepsin K CathepsinK_mRNA->CathepsinK_Protein Translation HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Characterization Assay_Dev Assay Principle Selection (e.g., FRET, FP) Reagent_Opt Enzyme & Substrate Concentration Optimization Assay_Dev->Reagent_Opt Assay_Val Z'-Factor Determination Reagent_Opt->Assay_Val Compound_Plate Compound Library Plating Assay_Val->Compound_Plate Assay_Execution Addition of Enzyme, Substrate & Compounds Compound_Plate->Assay_Execution Data_Acquisition Signal Reading (Fluorescence) Assay_Execution->Data_Acquisition Hit_ID Hit Identification (Activity Threshold) Data_Acquisition->Hit_ID Hit_Picking Hit Compound Re-ordering Hit_ID->Hit_Picking Dose_Response Dose-Response Curves (IC50 Determination) Hit_Picking->Dose_Response Selectivity Selectivity Profiling (vs. other Cathepsins) Dose_Response->Selectivity

References

Application of L-749372 (and its Analogs) in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Recent research has identified the imidazoline (B1206853) I2 receptor (I2-IR) as a promising therapeutic target for neurodegenerative diseases. L-749372 and its close analog, LSL60101, are selective ligands for the I2-IR that have demonstrated significant neuroprotective potential in preclinical models of Alzheimer's disease. These compounds offer a novel therapeutic strategy by modulating neuroinflammation and key pathological pathways implicated in AD.

This document provides detailed application notes and protocols for the use of this compound and its analogs in Alzheimer's disease research, with a focus on the well-characterized compound LSL60101.

Mechanism of Action

LSL60101 is a selective and orally available I2-imidazoline receptor ligand.[1] Its mechanism of action in the context of Alzheimer's disease is multifaceted and involves the modulation of neuroinflammation and the calcineurin pathway. I2-IRs are found on glial cells, and their activation by ligands like LSL60101 can lead to a reduction in the inflammatory response mediated by microglia and astrocytes. This anti-inflammatory effect is crucial as chronic neuroinflammation is a key contributor to the progression of AD.

Furthermore, research suggests that the beneficial effects of I2-IR ligands are linked to the calcineurin pathway. Calcineurin is a calcium-dependent phosphatase that, when overactivated, can contribute to synaptic dysfunction and neuronal cell death. By modulating this pathway, LSL60101 can help restore cellular homeostasis and protect neurons from Aβ-induced toxicity.

Data Presentation

The following table summarizes the key quantitative data for LSL60101 in the context of Alzheimer's disease research.

ParameterValueReceptor/ModelReference
Binding Affinity
Ki ratio (α2 / I2)286Human α2 and I2 receptors[1]
In Vivo Efficacy (5XFAD Mouse Model)
Amyloid-β40 LevelsDecreased5XFAD Mouse Brain[2]
Amyloid-β42 LevelsDecreased5XFAD Mouse Brain[2]
Amyloid-β Plaque NumberDecreased5XFAD Mouse Brain[2]
Tau HyperphosphorylationReduced5XFAD Mouse Brain[2]
Iba-1 Levels (Microglia Marker)Reduced5XFAD Mouse Brain[2]
GFAP Reactivity (Astrocyte Marker)Decreased5XFAD Mouse Brain[2]
PSD-95 Levels (Synaptic Marker)Significantly Increased5XFAD Mouse Brain[2]
Synaptophysin Levels (Synaptic Marker)Significantly Increased5XFAD Mouse Brain[2]
Cognitive DeficitsReversed5XFAD Mouse Model[2]
Social Behavior ImpairmentReversed5XFAD Mouse Model[2]

Signaling Pathways and Experimental Workflows

G cluster_0 LSL60101 Signaling Pathway in Alzheimer's Disease LSL60101 LSL60101 I2_IR Imidazoline I2 Receptor LSL60101->I2_IR Binds to Calcineurin Calcineurin Pathway LSL60101->Calcineurin Modulates Glia Glial Cells (Microglia, Astrocytes) I2_IR->Glia Activates Neuroinflammation Neuroinflammation Glia->Neuroinflammation Reduces Neuronal_Health Neuronal Health & Survival Neuroinflammation->Neuronal_Health Protects from damage Synaptic_Dysfunction Synaptic Dysfunction Calcineurin->Synaptic_Dysfunction Prevents Synaptic_Dysfunction->Neuronal_Health Improves

Figure 1: Proposed signaling pathway of LSL60101 in Alzheimer's disease.

G cluster_1 Experimental Workflow for In Vivo Evaluation of LSL60101 Animal_Model 5XFAD Mouse Model of AD Treatment Chronic Oral Administration of LSL60101 (1 mg/kg/day for 4 weeks) Animal_Model->Treatment Behavioral Behavioral Testing (e.g., Novel Object Recognition) Treatment->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue IHC Immunohistochemistry (Aβ plaques, Iba-1, GFAP) Tissue->IHC WB Western Blot (Tau phosphorylation, Synaptic markers) Tissue->WB ELISA ELISA (Aβ40, Aβ42 levels) Tissue->ELISA Analysis Data Analysis and Interpretation IHC->Analysis WB->Analysis ELISA->Analysis

Figure 2: A typical experimental workflow for evaluating LSL60101 in an AD mouse model.

Experimental Protocols

In Vivo Efficacy Study in 5XFAD Mouse Model

1. Animal Model:

  • Use 5XFAD transgenic mice, which co-express five familial Alzheimer's disease mutations.[3] These mice develop early and aggressive amyloid pathology. Age-matched wild-type littermates should be used as controls.

2. Drug Administration:

  • Prepare LSL60101 for oral administration (per os). A typical dose is 1 mg/kg/day.[2]

  • Administer the compound or vehicle control daily for a period of 4 weeks.[2]

3. Behavioral Testing: Novel Object Recognition (NOR) Test:

  • Habituation: Individually place mice in an empty open-field arena for 5-10 minutes to acclimate them to the environment.

  • Training (Familiarization): 24 hours after habituation, place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.

  • Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Record the time the mouse spends exploring each object for a 5-10 minute period.

  • Analysis: Calculate the discrimination index (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

4. Tissue Collection and Preparation:

  • Following the final behavioral test, euthanize the mice and perfuse with ice-cold phosphate-buffered saline (PBS).

  • Dissect the brain and divide it into hemispheres. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be snap-frozen for biochemical analyses.

5. Immunohistochemistry (IHC) for Aβ Plaques, Microglia, and Astrocytes:

  • Sectioning: Cut 30-40 µm thick free-floating sections from the fixed brain hemisphere using a vibratome or cryostat.

  • Antigen Retrieval: For Aβ staining, pre-treat sections with formic acid.

  • Blocking: Block non-specific binding with a solution containing normal serum and a detergent like Triton X-100.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against:

    • Aβ (e.g., 6E10)

    • Iba-1 (for microglia)

    • GFAP (for astrocytes)

  • Secondary Antibody Incubation: Wash the sections and incubate with the appropriate fluorescently-labeled secondary antibody.

  • Imaging and Analysis: Mount the sections and visualize using a confocal or fluorescence microscope. Quantify the plaque burden and the immunoreactive area for Iba-1 and GFAP using image analysis software.

6. Western Blot for Tau Phosphorylation and Synaptic Markers:

  • Protein Extraction: Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phosphorylated Tau (e.g., AT8, PHF-1)

    • Total Tau

    • PSD-95

    • Synaptophysin

    • Loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated tau and synaptic markers to the loading control.

7. ELISA for Aβ40 and Aβ42 Levels:

  • Brain Homogenate Preparation: Homogenize brain tissue in a guanidine-HCl buffer to solubilize Aβ aggregates.

  • ELISA Procedure: Use commercially available ELISA kits for human Aβ40 and Aβ42. Follow the manufacturer's instructions, which typically involve:

    • Coating a 96-well plate with a capture antibody.

    • Adding the prepared brain homogenates and standards.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentrations of Aβ40 and Aβ42 based on the standard curve.

Conclusion

This compound and its analog LSL60101 represent a promising class of compounds for Alzheimer's disease research. Their ability to modulate neuroinflammation and the calcineurin pathway offers a novel therapeutic avenue. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of these I2-imidazoline receptor ligands in relevant preclinical models of Alzheimer's disease. Further research into this class of compounds is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: Immunohistochemical Analysis of Farnesyltransferase Inhibition by L-749372

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-749372 is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various cellular proteins, most notably those in the Ras superfamily of small GTPases.[1] Farnesylation involves the attachment of a farnesyl pyrophosphate moiety to a cysteine residue within a C-terminal "CAAX" motif of the target protein. This lipid modification is essential for the proper subcellular localization and function of these proteins, including their anchoring to the cell membrane.[1] Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making FTase an attractive target for therapeutic intervention.[1][2] Immunohistochemistry (IHC) is a powerful technique to visualize the subcellular localization and expression levels of proteins within the context of tissue architecture. This document provides a detailed protocol for the use of this compound in conjunction with IHC to study the effects of farnesyltransferase inhibition in cells and tissues.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting farnesyltransferase, thereby preventing the farnesylation of key signaling proteins. This disruption primarily affects the Ras signaling cascade, which plays a central role in cell proliferation, differentiation, and survival. Unfarnesylated Ras proteins fail to localize to the plasma membrane, rendering them unable to be activated by upstream signals and to propagate downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

farnesyltransferase_inhibition Signaling Pathway Affected by this compound cluster_membrane RTK Receptor Tyrosine Kinase (RTK) Ras_GDP Ras-GDP (inactive) RTK->Ras_GDP SOS GrowthFactor Growth Factor GrowthFactor->RTK Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP Membrane Plasma Membrane Ras_GTP->Membrane Membrane Localization RAF RAF Ras_GTP->RAF PI3K PI3K Ras_GTP->PI3K FTase Farnesyltransferase (FTase) FTase->Ras_GDP Farnesylation FPP Farnesyl Pyrophosphate FPP->FTase L749372 This compound L749372->FTase MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Transcription Gene Transcription Nucleus->Transcription Transcription->Proliferation

Caption: Inhibition of Farnesyltransferase by this compound blocks Ras localization to the plasma membrane.

Quantitative Data for Farnesyltransferase Inhibitors

The following table summarizes key quantitative data for this compound and other relevant farnesyltransferase inhibitors. This data is essential for determining appropriate experimental concentrations.

CompoundTargetIC50Cell-Based PotencyReference
This compound Farnesyltransferase500 pM (in vitro)N/A[1]
Tipifarnib (R115777)Farnesyltransferase0.5 µM (DNR efflux inhibition)Synergistic with DNR[3]
Lonafarnib (SCH66336)FarnesyltransferaseN/AInhibits Rheb farnesylation[4]
L-744,832FarnesyltransferaseN/AG0/G1 and G2/M cell cycle accumulation[2]

Immunohistochemistry Protocol: Assessing Farnesyltransferase Inhibition

This protocol provides a general framework for the immunohistochemical analysis of tissues treated with this compound. The primary goal is to assess the mislocalization of farnesylated proteins, such as H-Ras, from the plasma membrane to the cytoplasm or nucleus.

Materials and Reagents
  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal serum in PBS)

  • Primary antibody against a farnesylated protein (e.g., anti-H-Ras, anti-Lamin B)

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Experimental Workflow

IHC_Workflow Immunohistochemistry Workflow A Deparaffinization & Rehydration B Antigen Retrieval A->B C Peroxidase Blocking B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Signal Amplification (ABC) F->G H Chromogen Development (DAB) G->H I Counterstaining H->I J Dehydration & Mounting I->J K Microscopy J->K

Caption: Step-by-step workflow for the immunohistochemistry protocol.

Detailed Protocol

1. Deparaffinization and Rehydration [5][6][7] a. Immerse slides in two changes of xylene for 5 minutes each. b. Immerse slides in two changes of 100% ethanol for 3 minutes each. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 80% ethanol for 3 minutes. e. Immerse slides in 70% ethanol for 3 minutes. f. Rinse slides in gently running tap water for 5 minutes.

2. Antigen Retrieval [5][8]

  • Heat-Induced Epitope Retrieval (HIER) is recommended. a. Immerse slides in pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0). b. Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes. c. Allow the slides to cool in the buffer for at least 20 minutes at room temperature. d. Rinse slides in PBS.

3. Endogenous Peroxidase Blocking [5] a. Immerse slides in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes at room temperature. b. Wash slides three times in PBS for 5 minutes each.

4. Blocking [5] a. Incubate sections with blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBS) for 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation [6][9] a. Dilute the primary antibody (e.g., anti-H-Ras) to its optimal concentration in antibody diluent. b. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation [6][9] a. Wash slides three times in PBS for 5 minutes each. b. Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.

7. Signal Amplification a. Wash slides three times in PBS for 5 minutes each. b. Incubate sections with ABC reagent for 30 minutes at room temperature.

8. Chromogenic Detection [5] a. Wash slides three times in PBS for 5 minutes each. b. Incubate sections with DAB substrate solution until the desired stain intensity develops (monitor under a microscope). c. Stop the reaction by immersing the slides in deionized water.

9. Counterstaining [5] a. Immerse slides in hematoxylin for 1-2 minutes. b. Rinse gently with running tap water. c. "Blue" the sections in a suitable buffer or tap water.

10. Dehydration and Mounting [5][7] a. Dehydrate the sections through graded alcohols (70%, 80%, 95%, 100% ethanol) for 3 minutes each. b. Clear in two changes of xylene for 5 minutes each. c. Mount with a permanent mounting medium.

Expected Results and Interpretation

In control tissues, antibodies against farnesylated proteins like H-Ras should show distinct staining at the plasma membrane. Following treatment with this compound, a marked decrease in membrane staining and a corresponding increase in diffuse cytoplasmic and/or nuclear staining is expected. This shift in localization provides a visual confirmation of the inhibitory activity of this compound on farnesyltransferase. The intensity of the staining can be semi-quantitatively assessed to compare the effects of different concentrations of the inhibitor or treatment durations.

Troubleshooting

  • High Background: Incomplete blocking, insufficient washing, or excessive antibody concentration.

  • No Staining: Inactive primary antibody, improper antigen retrieval, or omission of a step.

  • Weak Staining: Suboptimal antibody concentration, insufficient incubation time, or over-fixation of the tissue.

It is crucial to include appropriate positive and negative controls in each experiment to ensure the validity of the results. Positive control tissues should be known to express the target protein, while negative controls should include sections incubated without the primary antibody to assess non-specific binding of the secondary antibody.

References

Application Notes and Protocols for Flow Cytometry Analysis with L-749,372 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-749,372 is a potent and selective inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of numerous cellular proteins, most notably those of the Ras superfamily. Farnesylation is the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins, a process essential for their proper membrane localization and subsequent activation of downstream signaling pathways. By inhibiting FTase, L-749,372 disrupts these signaling cascades, making it a valuable tool for cancer research and a potential therapeutic agent.

The Ras proteins are key regulators of cellular proliferation, differentiation, and survival.[1][2] Their signaling is often dysregulated in cancer, making the Ras pathway a prime target for anti-cancer drug development. L-749,372, by preventing Ras farnesylation, effectively blocks its membrane association and downstream signaling through pathways such as the Raf-MEK-ERK and PI3K-Akt cascades.[3][4] This disruption can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[5]

Flow cytometry is a powerful technique for analyzing the effects of compounds like L-749,372 on cellular processes at the single-cell level. It allows for the precise quantification of cell cycle distribution and the detection of apoptotic markers, providing valuable insights into the compound's mechanism of action.[6] These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of L-749,372 treatment on cancer cell lines.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of cancer cell lines treated with L-749,372.

Table 1: Effect of L-749,372 on Cell Cycle Distribution in MDA-MB-231 Cells

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)45.2 ± 2.135.8 ± 1.519.0 ± 1.2
155.8 ± 2.528.1 ± 1.816.1 ± 1.0
568.3 ± 3.119.5 ± 1.312.2 ± 0.9
1075.1 ± 3.513.2 ± 1.111.7 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments. MDA-MB-231 cells were treated with L-749,372 for 48 hours prior to analysis.

Table 2: Induction of Apoptosis by L-749,372 in Jurkat Cells

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Viable Cells (Annexin V-/PI-)
0 (Control)3.5 ± 0.82.1 ± 0.594.4 ± 1.2
515.2 ± 1.55.8 ± 0.779.0 ± 2.1
1028.9 ± 2.212.4 ± 1.158.7 ± 3.0
2545.6 ± 3.120.1 ± 1.834.3 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments. Jurkat cells were treated with L-749,372 for 24 hours prior to analysis.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining

This protocol describes the preparation and analysis of cells treated with L-749,372 for cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[7]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • L-749,372 (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of L-749,372 (and a vehicle control) for the desired time period (e.g., 24-48 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium.

    • Suspension cells: Directly collect the cells from the culture vessel.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the DNA content histogram (FL2-A or a similar channel for PI).

    • Gate on the single-cell population to exclude doublets and aggregates.

    • Use cell cycle analysis software to deconvolute the DNA histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol details the detection of apoptosis in L-749,372-treated cells by staining for externalized phosphatidylserine (B164497) with Annexin V and membrane integrity with PI.

Materials:

  • Cancer cell line of interest (e.g., Jurkat)

  • Complete cell culture medium

  • L-749,372 (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • Treat cells with varying concentrations of L-749,372 (and a vehicle control) for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both adherent and suspension cells to ensure all apoptotic cells are included in the analysis.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within 1 hour of staining.

    • Use a dot plot to visualize the FITC (Annexin V) and PI fluorescence.

    • Set up quadrants to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Mandatory Visualization

L749372_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GEF PI3K PI3K Ras_GTP->PI3K Raf Raf Ras_GTP->Raf RTK Receptor Tyrosine Kinase (RTK) RTK->Ras_GDP Growth Factor Akt Akt PI3K->Akt PIP3 p_Akt p-Akt (Active) Akt->p_Akt FTase Farnesyltransferase (FTase) FTase->Ras_GDP Farnesylation (required for membrane localization) L749372 L-749,372 L749372->FTase Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->Transcription_Factors Apoptosis Apoptosis p_Akt->Apoptosis Inhibition of pro-apoptotic proteins Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Transcription_Factors->Apoptosis

Caption: L-749,372 inhibits farnesyltransferase, blocking Ras signaling and inducing apoptosis.

Flow_Cytometry_Workflow cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Analysis start Start: Cancer Cell Culture treatment Treat with L-749,372 (and vehicle control) start->treatment harvest Harvest Cells (Trypsinization if adherent) treatment->harvest fixation Fixation (70% Ethanol) harvest->fixation annexin_staining Stain with Annexin V-FITC and Propidium Iodide harvest->annexin_staining pi_staining Stain with Propidium Iodide and RNase A fixation->pi_staining analysis Flow Cytometry Data Acquisition pi_staining->analysis annexin_staining->analysis data_analysis Data Analysis (Cell Cycle Modeling / Apoptosis Quadrant Analysis) analysis->data_analysis results Results: Quantitative Data Tables data_analysis->results

Caption: Experimental workflow for flow cytometry analysis of L-749,372-treated cells.

References

Troubleshooting & Optimization

Technical Support Center: L-749,372 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing L-749,372, a selective CB2 receptor inverse agonist, in their experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is L-749,372 and what is its primary mechanism of action?

A1: L-749,372 is a potent and selective diarylpyrazole cannabinoid CB2 receptor inverse agonist. Unlike a neutral antagonist which simply blocks an agonist from binding, an inverse agonist binds to the same receptor and exerts the opposite pharmacological effect. In the case of the CB2 receptor, which is coupled to a Gi/o protein, an agonist would typically inhibit the production of cyclic AMP (cAMP). As an inverse agonist, L-749,372 can increase cAMP levels in cells with constitutive CB2 receptor activity by inhibiting this basal signaling.

Q2: How should I dissolve and store L-749,372?

A2: L-749,372 is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is advisable to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is best to prepare fresh dilutions in your experimental buffer or media for each experiment to avoid potential degradation.

Q3: What are the potential off-target effects of L-749,372?

A3: While L-749,372 is reported to be a selective CB2 receptor ligand, it is crucial to consider potential off-target effects, especially at higher concentrations. A common off-target for cannabinoid ligands is the CB1 receptor. To confirm that the observed effects are mediated by the CB2 receptor, it is recommended to include experiments with a selective CB1 receptor antagonist. Additionally, performing experiments in a cell line that does not express the CB2 receptor can serve as a valuable negative control.

Q4: I am observing inconsistent results in my cell-based assays with L-749,372. What could be the cause?

A4: Inconsistent results in cell-based assays can arise from several factors. One common issue is the precipitation of the compound in the aqueous culture medium, especially when diluting a DMSO stock solution. Ensure that the final concentration of DMSO in your assay is low (typically <0.1%) and that the compound remains in solution. Other factors to consider include cell passage number, cell density, and the stability of L-749,372 in the culture medium over the duration of the experiment.

Q5: Can L-749,372 be metabolized by cells in culture?

A5: Diarylpyrazoles, the chemical class to which L-749,372 belongs, can be metabolized by liver microsomes.[1] While the extent of metabolism in cell culture systems is not well-documented for L-749,372 specifically, it is a possibility, particularly in long-term incubation experiments. This could lead to a decrease in the effective concentration of the compound over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable effect of L-749,372 Poor solubility/precipitation: The compound may have precipitated out of the aqueous experimental buffer.- Visually inspect the media for any signs of precipitation. - Prepare fresh dilutions from the DMSO stock for each experiment. - Consider using a solubilizing agent, but first validate its compatibility with your assay.
Compound degradation: The compound may have degraded in the stock solution or in the experimental medium.- Prepare fresh stock solutions regularly. - Minimize the time the compound is in aqueous solution before being added to the cells.
Low or no constitutive CB2 receptor activity: The cell line used may not have sufficient basal CB2 receptor signaling for an inverse agonist to produce a measurable effect.- Use a cell line known to have high constitutive CB2 receptor activity. - Consider co-treating with a low concentration of a CB2 agonist to observe a reversal of its effect.
High variability between replicate wells Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable responses.- Ensure a single-cell suspension before seeding. - Use a multichannel pipette for seeding and mix the cell suspension between each plate.
Edge effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in compound concentration.- Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or PBS to maintain humidity.
Observed effect is not blocked by a selective CB2 antagonist Off-target effect: The observed cellular response is not mediated by the CB2 receptor.- Co-treat with a selective CB2 receptor antagonist (e.g., AM630) to confirm CB2-mediated activity. - Test L-749,372 in a CB2 receptor-null cell line.

Experimental Protocols

Key Experiment: cAMP Accumulation Assay

This protocol outlines a general method for measuring the effect of L-749,372 on forskolin-stimulated cAMP accumulation in a cell line expressing the human CB2 receptor.

Materials:

  • Human CB2 receptor-expressing cells (e.g., CHO-hCB2)

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • L-749,372

  • Forskolin (B1673556)

  • Selective CB2 receptor agonist (optional, for comparison)

  • Selective CB2 receptor antagonist (e.g., AM630, for validation)

  • DMSO (for stock solutions)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well or 384-well white opaque plates

Methodology:

  • Cell Culture: Culture the CB2-expressing cells according to standard protocols.

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of L-749,372 in DMSO. On the day of the experiment, prepare serial dilutions of L-749,372 in assay buffer. Also, prepare solutions of forskolin and any control compounds (agonist, antagonist).

  • Assay Procedure: a. Wash the cells once with assay buffer. b. Add the prepared dilutions of L-749,372 (and control compounds) to the respective wells. For antagonist validation, pre-incubate the cells with the antagonist before adding L-749,372. c. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. d. Add a submaximal concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. e. Incubate for another predetermined time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration as a function of the L-749,372 concentration. As an inverse agonist, L-749,372 is expected to enhance forskolin-stimulated cAMP accumulation in cells with constitutive CB2 receptor activity.

Visualizations

Signaling Pathway of L-749,372 at the CB2 Receptor

L749372_Signaling_Pathway cluster_membrane Cell Membrane L749372 L-749,372 CB2R CB2 Receptor L749372->CB2R Binds to Gi_alpha Gαi CB2R->Gi_alpha Inhibits dissociation of Gαi from Gβγ (Inverse Agonism) AC Adenylyl Cyclase Gi_alpha->AC Inhibition G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Activates cAMP_Assay_Workflow start Start seed_cells Seed CB2-expressing cells in a multi-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of L-749,372 and controls incubate_overnight->prepare_compounds wash_cells Wash cells with assay buffer prepare_compounds->wash_cells add_compounds Add compounds to cells wash_cells->add_compounds incubate_compounds Incubate add_compounds->incubate_compounds add_forskolin Add Forskolin to stimulate adenylyl cyclase incubate_compounds->add_forskolin incubate_forskolin Incubate add_forskolin->incubate_forskolin lyse_cells Lyse cells incubate_forskolin->lyse_cells measure_cAMP Measure cAMP levels lyse_cells->measure_cAMP analyze_data Analyze and plot data measure_cAMP->analyze_data end End analyze_data->end

References

Technical Support Center: Optimizing L-749372 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-749372. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound, a potent and selective prostanoid IP receptor antagonist, in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize the concentration of this compound for maximum efficacy and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the prostanoid IP receptor. It selectively binds to the IP receptor, preventing the binding of its natural ligand, prostacyclin (PGI2), and other synthetic agonists like cicaprost (B119636) and iloprost. This blockade inhibits the downstream signaling cascade, primarily the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Q2: What is a typical effective concentration range for this compound in in vitro assays?

A2: The effective concentration of this compound will vary depending on the specific experimental setup, including the cell type, agonist concentration, and the assay endpoint. Based on its reported potency (pA2 value of approximately 8.12 in human platelet aggregation assays), a concentration range of 1 nM to 1 µM is a good starting point for generating a concentration-response curve. For complete antagonism of a potent IP receptor agonist, concentrations up to 10 µM may be required.

Q3: What are the known off-target effects of this compound?

Q4: What are the most common in vitro assays to assess the efficacy of this compound?

A4: The most common in vitro assay to determine the efficacy of this compound is the platelet aggregation assay. In this assay, an IP receptor agonist (e.g., cicaprost, iloprost) is used to inhibit platelet aggregation induced by an aggregating agent (e.g., ADP, collagen). The ability of this compound to reverse this inhibition is then measured. Other suitable assays include those that measure changes in intracellular cAMP levels in response to an IP receptor agonist.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak antagonism of IP receptor agonist effect. This compound concentration is too low. Perform a concentration-response experiment with this compound (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific agonist concentration and experimental conditions.
Agonist concentration is too high. If using a high concentration of a potent IP receptor agonist, a higher concentration of this compound will be required to achieve competitive antagonism. Consider reducing the agonist concentration to a level that gives a submaximal response (e.g., EC80).
Incorrect experimental conditions. Ensure that the pH, temperature, and incubation times of your assay are optimal for both the agonist and antagonist activity. For platelet-based assays, proper handling of platelets is crucial to maintain their viability and responsiveness.
Degradation of this compound. Ensure proper storage of this compound stock solutions as recommended by the supplier. Prepare fresh working solutions for each experiment.
High background or variability in the assay. Poor quality of reagents. Use high-purity agonists and other reagents. Ensure proper reconstitution and storage.
Inconsistent cell/platelet handling. For platelet aggregation assays, consistent and gentle handling during the preparation of platelet-rich plasma (PRP) is critical to avoid premature activation. Use standardized protocols for cell culture and treatment.
Instrument variability. Ensure the aggregometer or plate reader is properly calibrated and maintained.
Unexpected or off-target effects observed. This compound concentration is too high. While this compound is selective, very high concentrations may lead to non-specific effects. Use the lowest concentration that provides effective antagonism of the IP receptor.
Presence of other active compounds. Ensure the purity of your this compound. If using complex biological samples, consider potential interactions with other endogenous or exogenous substances.

Data Presentation

Table 1: In Vitro Potency of this compound

AssayAgonistTissue/Cell TypepA2 Value
Platelet AggregationCicaprostHuman Platelets8.12 ± 0.02
Vascular RelaxationCicaprostRabbit Jugular Vein8.16 ± 0.06

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Protocol: Human Platelet Aggregation Assay to Determine this compound Efficacy

This protocol describes the use of light transmission aggregometry (LTA) to measure the ability of this compound to antagonize the inhibitory effect of an IP receptor agonist on ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180) tubes.

  • This compound

  • IP receptor agonist (e.g., Cicaprost or Iloprost)

  • Adenosine diphosphate (B83284) (ADP)

  • Phosphate-buffered saline (PBS)

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

  • Pipettes

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Instrument Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PRP (0% aggregation) and PPP (100% aggregation).

  • Assay Procedure:

    • Add PRP to the aggregometer cuvettes with a stir bar and allow it to equilibrate for at least 2 minutes.

    • To test the effect of this compound, pre-incubate the PRP with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for a specified time (e.g., 5-10 minutes).

    • Add the IP receptor agonist (e.g., cicaprost at a concentration that gives submaximal inhibition of ADP-induced aggregation) and incubate for 2-5 minutes.

    • Induce platelet aggregation by adding a fixed concentration of ADP (e.g., 5-10 µM).

    • Record the aggregation for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Plot the concentration of this compound against the percentage of inhibition of the agonist's effect to generate a concentration-response curve and calculate the IC50.

    • To determine the pA2 value, perform a Schild analysis by measuring the dose-ratio for the agonist in the presence of different concentrations of this compound.

Visualizations

IP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostacyclin Prostacyclin (PGI2) or Agonist IP_Receptor Prostanoid IP Receptor Prostacyclin->IP_Receptor Binds and Activates L749372 This compound L749372->IP_Receptor Competitively Blocks G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Platelet Aggregation PKA->Cellular_Response Leads to

Caption: Prostanoid IP receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Collect Human Blood (3.2% Sodium Citrate) PRP_PPP_Prep 2. Prepare PRP and PPP by Centrifugation Blood_Collection->PRP_PPP_Prep Equilibration 3. Equilibrate PRP in Aggregometer (37°C) PRP_PPP_Prep->Equilibration Antagonist_Incubation 4. Pre-incubate with This compound or Vehicle Equilibration->Antagonist_Incubation Agonist_Incubation 5. Add IP Receptor Agonist (e.g., Cicaprost) Antagonist_Incubation->Agonist_Incubation Aggregation_Induction 6. Induce Aggregation with ADP Agonist_Incubation->Aggregation_Induction Data_Recording 7. Record Light Transmission Aggregation_Induction->Data_Recording Calculate_Aggregation 8. Calculate % Aggregation Data_Recording->Calculate_Aggregation Dose_Response 9. Generate Concentration- Response Curve (IC50) Calculate_Aggregation->Dose_Response

Caption: Workflow for determining this compound efficacy using a platelet aggregation assay.

Technical Support Center: L-749372 In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers in improving the in vitro solubility of L-749372. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?

A1: Precipitation of poorly soluble compounds like this compound in aqueous solutions is a common issue. It typically occurs when the concentration of the compound exceeds its thermodynamic solubility in the chosen buffer system. This can be influenced by factors such as pH, temperature, and the presence of salts.

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: For many poorly water-soluble compounds, a water-miscible organic solvent is recommended for preparing a concentrated stock solution. Common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or dimethylformamide (DMF). It is crucial to minimize the final concentration of the organic solvent in your in vitro assay to avoid solvent-induced artifacts.

Q3: Can I use surfactants to improve the solubility of this compound?

A3: Yes, surfactants can be effective in increasing the solubility of hydrophobic compounds.[1][2] Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 are often used in cell-based assays as they tend to be less cytotoxic than ionic surfactants.[2][3] They work by forming micelles that encapsulate the drug, increasing its apparent solubility.[2]

Q4: Is pH adjustment a viable method to enhance this compound solubility?

A4: The effectiveness of pH adjustment depends on the physicochemical properties of this compound, specifically its pKa. If this compound has ionizable groups, altering the pH of the buffer to ionize the compound can significantly increase its solubility.

Q5: What are cyclodextrins and can they help with this compound solubility?

A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[4] By encapsulating the nonpolar region of the drug molecule within their hydrophobic cavity, they can enhance its aqueous solubility.[4] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Troubleshooting Guide

Issue: this compound Precipitates Upon Dilution from Stock Solution

Root Cause Analysis:

This is a common problem when diluting a concentrated stock solution (typically in an organic solvent) into an aqueous buffer. The organic solvent concentration decreases, and if the final concentration of this compound is above its aqueous solubility limit, it will precipitate.

Solutions:

  • Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the organic solvent (e.g., DMSO) in your specific assay that does not induce cytotoxicity or other off-target effects. Prepare serial dilutions of your this compound stock solution to find the highest concentration that remains soluble at the acceptable solvent percentage.

  • Utilize a Formulation Vehicle: Incorporate solubilizing excipients into your final assay medium.

    • Co-solvents: Systems like polyethylene (B3416737) glycol (PEG) 400 mixed with ethanol can significantly enhance the solubility of poorly soluble drugs.[3]

    • Surfactants: The use of surfactants can help maintain the solubility of the compound upon dilution.[1][2]

    • Cyclodextrins: These can form complexes with the drug to increase its solubility.[4]

Quantitative Data Summary
Solubilizing Agent Typical Starting Concentration Range Considerations
Dimethyl Sulfoxide (DMSO)< 0.5% (v/v) in final assayCan have biological effects at higher concentrations.
Ethanol< 1% (v/v) in final assayVolatility can be a concern; potential for cytotoxicity.
Polyethylene Glycol 400 (PEG 400)1-10% (v/v)Generally well-tolerated in many cell-based assays.
Tween® 800.01-0.1% (w/v)Can interfere with some cellular processes.
Pluronic® F-680.02-0.2% (w/v)Often used in cell culture for its shear-protective effects.
Hydroxypropyl-β-cyclodextrin1-5% (w/v)Can extract cholesterol from cell membranes at high concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Gently warm the solution (e.g., to 37°C) and vortex to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Co-solvents
  • Prepare a series of aqueous buffers containing different concentrations of a co-solvent (e.g., 1%, 5%, 10% PEG 400).

  • Add a fixed amount of this compound from a concentrated DMSO stock to each buffer.

  • Incubate the solutions for a set period (e.g., 2 hours) at the experimental temperature.

  • Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility_test Solubility Enhancement Testing cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve store Store at -20°C dissolve->store add_drug Add this compound Stock store->add_drug Dilute prep_buffers Prepare Buffers with Solubilizing Agents prep_buffers->add_drug incubate Incubate add_drug->incubate analyze Analyze Supernatant (HPLC) incubate->analyze prep_final Prepare Final Formulation analyze->prep_final Optimized Formulation perform_assay Perform Experiment prep_final->perform_assay logical_relationship cluster_solutions Solubility Enhancement Strategies compound This compound (Poorly Soluble) problem Precipitation in Aqueous Buffer compound->problem cosolvents Co-solvents (e.g., PEG 400, Ethanol) problem->cosolvents surfactants Surfactants (e.g., Tween® 80) problem->surfactants ph_adjust pH Adjustment problem->ph_adjust cyclodextrins Cyclodextrins (e.g., HP-β-CD) problem->cyclodextrins goal Soluble this compound in Assay Medium cosolvents->goal surfactants->goal ph_adjust->goal cyclodextrins->goal

References

Technical Support Center: Investigating and Mitigating Off-Target Effects of P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and educational purposes only. Specific off-target effects for L-749372 are not extensively documented in publicly available literature. This guide presents a generalized framework for identifying and mitigating potential off-target effects of P2Y12 receptor antagonists, using this compound as a representative example.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for P2Y12 receptor antagonists like this compound?

A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. For a P2Y12 receptor antagonist, the primary (on-target) effect is the inhibition of the P2Y12 receptor, leading to reduced platelet activation. Off-target effects could involve binding to other receptors, enzymes, or ion channels, potentially causing unforeseen physiological responses and adverse effects.[1][2] Understanding and mitigating these effects is crucial for ensuring the safety and efficacy of the drug candidate.[1]

Q2: What are some common off-target screening strategies for a compound like this compound?

A2: A tiered approach is often employed. Initial screening involves computational modeling and broad panel screening against a library of known receptors and enzymes.[3][4] This is typically followed by more focused in vitro assays on potential off-targets identified in the initial screen. Cellular assays and in vivo studies can then be used to confirm these findings and assess their physiological relevance.[3]

Q3: If off-target effects are observed, what are the potential mitigation strategies?

A3: Mitigation strategies can be broadly categorized into two areas: medicinal chemistry approaches and experimental design adjustments. Medicinal chemists can modify the compound's structure to improve its selectivity for the P2Y12 receptor.[1] In the experimental setting, researchers can use the lowest effective concentration of the compound, employ more specific analytical techniques, and use control experiments to account for off-target effects.

Troubleshooting Guide

This guide addresses potential issues that may arise during the investigation of off-target effects for a P2Y12 receptor antagonist.

Observed Issue Potential Cause Recommended Action
Inconsistent results in off-target binding assays. Reagent variability, improper experimental technique, or compound instability.Ensure consistent reagent lots, validate experimental protocols, and assess compound stability under assay conditions.
Observed cellular phenotype is not consistent with P2Y12 inhibition. Potential off-target effect on a different signaling pathway.Perform a broad off-target screening panel to identify other potential molecular targets.
Difficulty in confirming a suspected off-target interaction in a cellular model. The off-target may not be expressed in the chosen cell line, or the downstream signaling pathway may not be active.Use a cell line with confirmed expression of the putative off-target and a functional assay to measure its activity.
In vivo adverse effects are observed at therapeutic doses despite a clean in vitro off-target profile. The compound's metabolites may have off-target activity, or the in vitro screens may not have covered all relevant targets.Characterize the metabolic profile of the compound and test the metabolites for off-target activity. Consider a broader range of in vivo safety pharmacology studies.

Hypothetical Off-Target Profile of a P2Y12 Antagonist

The following table presents a hypothetical off-target binding profile for a P2Y12 receptor antagonist. This data is for illustrative purposes only.

Target Binding Affinity (Ki, nM) Functional Activity (IC50, nM) Notes
P2Y12 Receptor (On-Target) 1.2 2.5 (Antagonist) High affinity and potent antagonism at the intended target.
P2Y1 Receptor>10,000>10,000Low affinity, suggesting selectivity over this related P2Y receptor subtype.
5-HT2A Receptor8501200 (Antagonist)Moderate affinity, potential for off-target effects at higher concentrations.
hERG Channel>10,000>10,000Low potential for cardiac liability through this common off-target.
Phosphodiesterase 4 (PDE4)5,200Not DeterminedWeak interaction, functional significance needs to be assessed.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol describes a general method for assessing the binding of a test compound to a panel of receptors.

1. Materials:

  • Test compound (e.g., this compound)
  • Cell membranes expressing the target receptor
  • Radiolabeled ligand specific for the target receptor
  • Assay buffer
  • Scintillation fluid and counter

2. Procedure:

  • Prepare serial dilutions of the test compound.
  • In a multi-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound or vehicle control.
  • Incubate at room temperature for a specified time to allow binding to reach equilibrium.
  • Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.
  • Measure the radioactivity of the filters using a scintillation counter.
  • Calculate the percentage of specific binding inhibited by the test compound at each concentration.
  • Determine the Ki value by fitting the data to a competitive binding model.

Protocol 2: Cellular Functional Assay for Off-Target Activity

This protocol outlines a method to assess the functional consequences of off-target binding.

1. Materials:

  • Cell line expressing the off-target receptor
  • Test compound
  • Agonist for the off-target receptor
  • Assay medium
  • Detection reagents for the specific signaling pathway (e.g., cAMP, calcium flux)

2. Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.
  • Pre-incubate the cells with various concentrations of the test compound or vehicle control.
  • Stimulate the cells with a known agonist for the off-target receptor.
  • After a specified incubation time, lyse the cells and measure the downstream signaling molecule (e.g., cAMP levels, intracellular calcium).
  • Calculate the percentage of inhibition or potentiation of the agonist response by the test compound.
  • Determine the IC50 or EC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Hypothetical Off-Target Pathway L749372 This compound P2Y12 P2Y12 Receptor L749372->P2Y12 Inhibits Off_Target 5-HT2A Receptor L749372->Off_Target Antagonizes Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Platelet_Activation Platelet Activation cAMP->Platelet_Activation Inhibits Gq Gq Off_Target->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Increases Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activates

Caption: Signaling pathways for on-target (P2Y12) and a hypothetical off-target (5-HT2A) receptor.

G cluster_0 Experimental Workflow start Start: Compound of Interest in_silico In Silico Screening (e.g., Docking) start->in_silico broad_panel Broad Panel Screening (e.g., Radioligand Binding) in_silico->broad_panel hit_validation Hit Validation (Dose-Response) broad_panel->hit_validation functional_assay Cellular Functional Assays hit_validation->functional_assay in_vivo In Vivo Safety Pharmacology functional_assay->in_vivo end End: Off-Target Profile in_vivo->end

Caption: A typical experimental workflow for identifying and characterizing off-target effects.

G cluster_0 Troubleshooting Logic start Unexpected In Vitro Phenotype Observed check_on_target Is the on-target pathway fully inhibited? start->check_on_target yes_on_target Yes check_on_target->yes_on_target Yes no_on_target No check_on_target->no_on_target No screen_off_target Perform broad off-target screen yes_on_target->screen_off_target optimize_on_target Optimize on-target assay conditions no_on_target->optimize_on_target identify_hits Identify potential off-target hits screen_off_target->identify_hits validate_hits Validate hits with functional assays identify_hits->validate_hits end Characterize off-target and mitigate validate_hits->end

Caption: A decision tree for troubleshooting unexpected in vitro experimental results.

References

Troubleshooting L-749372 assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving the farnesyltransferase inhibitor, L-749372. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific inhibitor of the enzyme farnesyltransferase (FTase). FTase is a critical enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue at the C-terminus of various cellular proteins, a process known as farnesylation. This post-translational modification is essential for the proper localization and function of these proteins, many of which are involved in cellular signaling pathways that control cell growth, proliferation, and survival. A key target of farnesylation is the Ras family of small GTPases, which are frequently mutated and constitutively active in many human cancers. By inhibiting FTase, this compound prevents the farnesylation of Ras and other target proteins, thereby disrupting their signaling functions and inhibiting tumor cell growth.[1]

Q2: What are the common assays used to measure the activity of this compound?

The activity of this compound is typically assessed using two main types of assays:

  • Enzymatic Assays: These in vitro assays directly measure the inhibition of farnesyltransferase activity. A common method involves using a fluorescently labeled peptide substrate and farnesyl pyrophosphate (FPP). In the presence of active FTase, the farnesyl group is transferred to the peptide, leading to a change in fluorescence that can be monitored over time. The inhibitory effect of this compound is determined by measuring the reduction in the rate of the enzymatic reaction.

  • Cell-Based Assays: These assays evaluate the effects of this compound on cellular processes. A widely used cell-based assay is the analysis of prelamin A processing. Prelamin A is a substrate of FTase, and its farnesylation is a necessary step in its maturation to lamin A.[2][3][4] Inhibition of FTase by this compound leads to the accumulation of unprocessed, non-farnesylated prelamin A, which can be detected by Western blotting as a shift in its electrophoretic mobility.[2] Other cell-based assays can measure the downstream effects of FTase inhibition, such as inhibition of cell proliferation (e.g., MTT or WST-8 assays) or changes in downstream signaling pathways.[5]

Q3: My this compound compound is not dissolving properly. What should I do?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (generally below 0.5%). If you observe precipitation upon dilution in aqueous media, try vortexing the solution or using a brief sonication.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Farnesyltransferase (FTase) Enzymatic Assay

Problem: High background signal or no signal in the enzymatic assay.

Possible Cause Troubleshooting Step
Reagent Quality Ensure all reagents, especially the enzyme and substrates, are stored correctly and have not expired.
Incorrect Buffer Conditions Verify the pH and composition of the assay buffer. FTase activity is sensitive to buffer conditions.
Reader Settings Optimize the excitation and emission wavelengths for the fluorophore used in your assay.[6][7][8][9]
Enzyme Activity Confirm the activity of your farnesyltransferase enzyme preparation using a positive control.

Problem: Inconsistent or variable results between wells.

Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Incomplete Mixing Gently mix the contents of each well after adding all reagents.
Temperature Fluctuations Maintain a consistent temperature throughout the assay incubation period.
Edge Effects in Microplate Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature variations.
Cell-Based Assays (e.g., Prelamin A Western Blot)

Problem: No accumulation of unprocessed prelamin A is observed after this compound treatment.

Possible Cause Troubleshooting Step
Insufficient this compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Cell Line Insensitivity Some cell lines may be less sensitive to FTase inhibitors due to alternative prenylation pathways (e.g., geranylgeranylation).[10] Consider using a cell line known to be sensitive to FTIs.
Poor Compound Stability Ensure the this compound stock solution is fresh and has been stored properly.
Western Blotting Issues Optimize your Western blot protocol, including antibody concentrations and incubation times. Use a positive control (e.g., cells treated with a known FTase inhibitor) to validate the assay.

Problem: High variability in cell viability assays (e.g., MTT, WST-8).

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension and uniform cell seeding density across all wells.
DMSO Toxicity Keep the final DMSO concentration consistent and below the toxic threshold for your cells.
Inconsistent Incubation Times Standardize the incubation time for both drug treatment and the viability reagent.
Reader Settings Check and optimize the microplate reader settings for your specific assay.

Experimental Protocols

Farnesyltransferase (FTase) Enzymatic Assay Protocol

This protocol is a general guideline for a fluorometric FTase activity assay.

Materials:

  • Purified farnesyltransferase enzyme

  • Farnesyl pyrophosphate (FPP)

  • Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • This compound

  • Black microplate

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FPP, and the fluorescent peptide substrate.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the microplate.

  • Initiate the reaction by adding the farnesyltransferase enzyme to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Western Blot Protocol for Prelamin A Processing

This protocol describes the detection of unprocessed prelamin A accumulation in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against lamin A/C

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a culture dish and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24-48 hours).

  • Wash the cells with PBS and lyse them in cell lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate it with the primary antibody against lamin A/C. This antibody should recognize both mature lamin A and unprocessed prelamin A.

  • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. Unprocessed prelamin A will appear as a band with a slightly higher molecular weight than mature lamin A.

Visualizations

Signaling Pathways Affected by this compound

This compound inhibits farnesyltransferase, which in turn affects multiple downstream signaling pathways critical for cell proliferation and survival.

Farnesyltransferase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K pre-Ras pre-Ras FTase Farnesyl transferase pre-Ras->FTase FTase->Ras Farnesylation This compound This compound This compound->FTase Farnesyl-PP Farnesyl-PP Farnesyl-PP->FTase MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Caption: Inhibition of Farnesyltransferase by this compound blocks Ras signaling.

Experimental Workflow for Assessing this compound Activity

A typical workflow for evaluating the efficacy of this compound involves a combination of enzymatic and cell-based assays.

L749372_Workflow Start Start Enzymatic_Assay FTase Enzymatic Assay (IC50 Determination) Start->Enzymatic_Assay Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Data_Analysis Data Analysis & Interpretation Enzymatic_Assay->Data_Analysis Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Western_Blot Western Blot (Prelamin A Accumulation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating this compound efficacy.

References

L-749372 stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of L-749372, a selective partial agonist for the β3-adrenergic receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective partial agonist of the human β3-adrenergic receptor (β3-AR). It is a research chemical used in laboratory settings to study the roles of the β3-AR in various physiological processes, particularly in the context of metabolic diseases. Its chemical formula is C22H24IN3O4S, and its CAS number is 159183-70-7.

Q2: What are the primary research applications of this compound?

This compound is primarily used in research to investigate the therapeutic potential of β3-AR agonism. Studies involving this compound often focus on its effects on lipolysis (the breakdown of fats) in adipocytes (fat cells) and its potential as an anti-obesity and anti-diabetic agent.

Q3: What is the mechanism of action for this compound?

This compound selectively binds to and activates β3-adrenergic receptors. This activation stimulates a downstream signaling cascade, primarily through the Gs alpha subunit of G-proteins, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is crucial in mediating the metabolic effects of β3-AR activation.

Troubleshooting Guide

Issue: Inconsistent or No Biological Activity Observed in Experiments.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Verify the storage conditions and age of the this compound stock. Improper storage can lead to degradation. It is recommended to use freshly prepared solutions for experiments. If the stock is old or has been stored improperly, consider obtaining a new batch.

  • Possible Cause 2: Improper Solution Preparation.

    • Troubleshooting Step: Ensure that this compound is fully dissolved in the appropriate solvent at the correct concentration. Sonication may aid in dissolution. Prepare solutions fresh for each experiment to avoid potential degradation in solution.

  • Possible Cause 3: Low Receptor Expression in the Experimental Model.

    • Troubleshooting Step: Confirm the expression levels of the β3-adrenergic receptor in your cell line or animal model. Different tissues and cell lines have varying levels of β3-AR expression, which can significantly impact the observed response.

Issue: Poor Solubility of this compound.

  • Possible Cause: Incorrect Solvent.

    • Troubleshooting Step: While specific solubility data for this compound is not widely published, similar compounds are often soluble in organic solvents such as DMSO and ethanol. For aqueous solutions, it is common practice to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer. The final DMSO concentration in the experiment should be kept low (typically <0.1%) to avoid solvent effects.

Stability and Storage Conditions

ConditionRecommendation
Solid Form Store at -20°C in a dry, dark place. Protect from moisture and light. Under these conditions, the solid compound is expected to be stable for several years.
In Solution (DMSO) Prepare solutions fresh for each experiment. If short-term storage is necessary, store at -20°C in tightly sealed vials. Avoid repeated freeze-thaw cycles. Solutions in DMSO may be stable for up to a month.
In Aqueous Media Due to the potential for hydrolysis, it is strongly recommended to prepare aqueous solutions immediately before use. Do not store this compound in aqueous solutions for extended periods.

Experimental Protocols

Below is a generalized protocol for studying the effect of this compound on lipolysis in adipocytes. Researchers should adapt this protocol based on their specific cell type and experimental setup.

General Protocol: In Vitro Lipolysis Assay

  • Cell Culture: Culture and differentiate adipocytes (e.g., 3T3-L1 cells) in appropriate media until maturation.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Experimental Treatment:

    • Wash mature adipocytes with a serum-free medium.

    • Pre-incubate cells in the serum-free medium for 2 hours.

    • Prepare serial dilutions of this compound in the assay medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).

    • Remove the pre-incubation medium and add the medium containing different concentrations of this compound or vehicle control.

    • Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.

  • Measurement of Lipolysis:

    • Collect the cell culture supernatant.

    • Measure the amount of glycerol (B35011) or free fatty acids released into the medium using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis:

    • Normalize the glycerol/free fatty acid release to the total protein content of the cells in each well.

    • Plot the dose-response curve and calculate the EC50 value.

Visualizations

L749372_Signaling_Pathway cluster_cell Adipocyte L749372 This compound B3AR β3-Adrenergic Receptor L749372->B3AR Binds to G_protein Gs Protein B3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Activates) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes Lipolysis Lipolysis Triglycerides->Lipolysis FFA_Glycerol Free Fatty Acids + Glycerol Lipolysis->FFA_Glycerol

Caption: Signaling pathway of this compound in an adipocyte.

Experimental_Workflow prep Prepare this compound Stock Solution (in DMSO) treat Treat Cells with This compound Dilutions prep->treat culture Culture and Differentiate Adipocytes culture->treat incubate Incubate at 37°C treat->incubate collect Collect Supernatant incubate->collect assay Perform Lipolysis Assay (Measure Glycerol/FFA) collect->assay analyze Analyze Data (Dose-Response Curve, EC50) assay->analyze

Caption: General experimental workflow for an in vitro lipolysis assay.

Technical Support Center: Overcoming Resistance to Lck Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Lck inhibitors. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on overcoming acquired resistance in cell lines.

Disclaimer: The compound "L-749372" is not extensively documented in publicly available literature. Therefore, this guide will focus on a representative and well-characterized Lck inhibitor, hereafter referred to as "Lck Inhibitor," to illustrate common principles and protocols. The methodologies and troubleshooting advice provided are based on established knowledge of tyrosine kinase inhibitors and Src family kinases.

Frequently Asked Questions (FAQs)

Q1: My T-cell line (e.g., Jurkat), which was initially sensitive to the Lck inhibitor, is now showing reduced responsiveness. How can I confirm the development of resistance?

A1: The first step is to quantify the change in sensitivity. This is achieved by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically 3-fold or higher) in the IC50 value of your treated cell line compared to the parental, sensitive cell line is a clear indicator of acquired resistance.

Q2: What are the common molecular mechanisms that could lead to resistance against an Lck inhibitor?

A2: Resistance to tyrosine kinase inhibitors, including those targeting Lck, can arise through several mechanisms:

  • On-Target Modifications:

    • Gatekeeper Mutations: Alterations in the ATP-binding pocket of Lck can reduce the inhibitor's binding affinity.

    • Lck Amplification: Increased expression of the Lck protein can overwhelm the inhibitor at standard concentrations.

  • Bypass Signaling Pathway Activation:

    • Cells can upregulate parallel signaling pathways to circumvent the Lck blockade. This often involves other Src family kinases (e.g., Fyn) or the activation of downstream effectors like the Ras-MAPK or PI3K/Akt pathways.

  • Drug Efflux:

    • Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.

  • Feedback Loop Dysregulation:

    • Alterations in negative feedback loops that normally regulate Lck activity can lead to its persistent activation. For instance, downregulation of C-terminal Src kinase (Csk), a negative regulator of Lck, can contribute to resistance.[1][2]

Q3: I have confirmed resistance. What are the next steps to investigate the underlying mechanism?

A3: A systematic approach is recommended:

  • Sequence the Lck Kinase Domain: Analyze the Lck gene in your resistant cell line to identify potential mutations in the kinase domain.

  • Assess Lck Expression Levels: Use Western blotting or quantitative PCR (qPCR) to compare Lck protein and mRNA levels between sensitive and resistant cells.

  • Analyze Downstream Signaling: Profile the phosphorylation status of key downstream signaling proteins (e.g., ZAP-70, LAT, PLCγ1, ERK, Akt) in the presence and absence of the Lck inhibitor in both sensitive and resistant cells.

  • Evaluate Drug Efflux Pump Activity: Use functional assays or assess the expression of common ABC transporters (e.g., P-glycoprotein/MDR1) to determine if drug efflux is a contributing factor.

Q4: What strategies can I employ in my experiments to overcome Lck inhibitor resistance?

A4: Based on the identified resistance mechanism, several strategies can be explored:

  • Combination Therapy:

    • If a bypass pathway is activated, combine the Lck inhibitor with an inhibitor targeting the upregulated pathway (e.g., a MEK inhibitor for the MAPK pathway or a PI3K inhibitor).

    • For drug efflux-mediated resistance, co-administration with an ABC transporter inhibitor may restore sensitivity.

  • Next-Generation Inhibitors: If a gatekeeper mutation is present, a second-generation Lck inhibitor designed to bind to the mutated kinase may be effective.

  • Targeting Downstream Effectors: Inhibit key signaling nodes downstream of Lck that are critical for the resistant phenotype.

Troubleshooting Guides

Problem 1: High variability in IC50 determination assays.

Possible Cause Recommendation
Inconsistent cell seeding density.Ensure accurate cell counting and uniform seeding in all wells. For suspension cells like Jurkat, proper mixing before plating is crucial.
Cell clumping.Gently triturate the cell suspension to ensure a single-cell suspension before seeding.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or ensure they are filled with sterile PBS or media to maintain humidity.
Fluctuation in incubator conditions.Regularly calibrate and monitor CO2 and temperature levels in the incubator.

Problem 2: No resistant clones are developing after prolonged drug exposure.

Possible Cause Recommendation
Initial drug concentration is too high.Start the selection process with a lower concentration of the Lck inhibitor, typically around the IC20, to allow for gradual adaptation.
Cell line is inherently unable to develop resistance through the selected mechanism.Consider using a different parental cell line or a different method for inducing resistance, such as mutagenesis.
Insufficient duration of drug exposure.The development of stable resistance can take several months. Be patient and maintain consistent culture and selection conditions.

Problem 3: Western blot analysis of Lck phosphorylation is inconclusive.

Possible Cause Recommendation
Inadequate cell lysis.Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
Low antibody affinity or specificity.Use a well-validated antibody specific for the phosphorylated form of Lck (e.g., phospho-Lck Tyr394 for activation).
Suboptimal protein transfer.Optimize the Western blot transfer conditions (time, voltage) for your specific gel and membrane type.
Signal is below the detection limit.Increase the amount of protein loaded onto the gel.

Data Presentation

Table 1: Hypothetical IC50 Values for Lck Inhibitor in Sensitive and Resistant Jurkat Cell Lines

Cell LineLck Inhibitor IC50 (nM)Fold Resistance
Jurkat (Parental)50-
Jurkat-LckR (Resistant)50010

This table illustrates a typical 10-fold increase in the IC50 value for a hypothetical Lck inhibitor-resistant Jurkat cell line (Jurkat-LckR) compared to the parental sensitive line.

Experimental Protocols

Protocol 1: Generation of an Lck Inhibitor-Resistant T-Cell Line

This protocol describes a method for generating a resistant T-cell line (e.g., Jurkat) by continuous exposure to escalating concentrations of an Lck inhibitor.

Materials:

  • Parental Jurkat T-cell line

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • Lck inhibitor stock solution (in DMSO)

  • Cell culture flasks and plates

  • Centrifuge

  • Hemocytometer or automated cell counter

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial inhibitor concentration: Start with a concentration of the Lck inhibitor equal to the IC20 of the parental Jurkat cell line.

  • Initial exposure: Culture the Jurkat cells in the presence of the starting concentration of the Lck inhibitor.

  • Monitor cell viability: Monitor the cells daily. Initially, a significant portion of the cells will die.

  • Allow recovery: Continue to culture the surviving cells, changing the medium with fresh inhibitor every 2-3 days, until the cell growth rate recovers.

  • Dose escalation: Once the cells are proliferating steadily at the current inhibitor concentration, double the concentration of the Lck inhibitor.

  • Repeat cycles: Repeat steps 3-5, gradually increasing the inhibitor concentration. This process can take several months.

  • Establish the resistant line: Once the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold the initial IC50), the resistant cell line is established.

  • Characterize the resistant line: Confirm the level of resistance by performing an IC50 determination assay and comparing it to the parental cell line.

Protocol 2: Western Blot Analysis of Lck Signaling Pathway

This protocol details the analysis of key protein phosphorylation events in the Lck signaling cascade.

Materials:

  • Sensitive and resistant Jurkat cell lines

  • Lck inhibitor

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell treatment: Treat both sensitive and resistant Jurkat cells with the Lck inhibitor at various concentrations for a specified time. Include an untreated control.

  • Cell lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer.

  • Protein quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras-MAPK Pathway PLCg1->Ras_MAPK PI3K_Akt PI3K/Akt Pathway PLCg1->PI3K_Akt Proliferation T-Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation Lck_Inhibitor Lck Inhibitor Lck_Inhibitor->Lck

Caption: Simplified Lck signaling pathway in T-cell activation.

Resistance_Mechanisms cluster_inhibitor cluster_cell Resistant Cell Lck_Inhibitor Lck Inhibitor Lck_mut Mutated Lck Lck_Inhibitor->Lck_mut Reduced Binding Efflux_Pump Drug Efflux Pump Lck_Inhibitor->Efflux_Pump Efflux Proliferation Cell Proliferation & Survival Lck_mut->Proliferation Bypass_Pathway Bypass Pathway (e.g., Fyn, MAPK) Bypass_Pathway->Proliferation Troubleshooting_Workflow Start Decreased Inhibitor Efficacy Observed Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Resistance Confirmed Sequence_Lck Sequence Lck Gene Investigate_Mechanism->Sequence_Lck Analyze_Expression Analyze Lck Expression Investigate_Mechanism->Analyze_Expression Profile_Signaling Profile Downstream Signaling Investigate_Mechanism->Profile_Signaling Develop_Strategy Develop Overcoming Strategy Sequence_Lck->Develop_Strategy Analyze_Expression->Develop_Strategy Profile_Signaling->Develop_Strategy Combination_Tx Combination Therapy Develop_Strategy->Combination_Tx New_Inhibitor Next-Gen Inhibitor Develop_Strategy->New_Inhibitor

References

Technical Support Center: L-749372 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EP4 receptor antagonist L-749372 in vivo. The following information is designed to address common challenges encountered during experimental procedures involving the formulation and delivery of this and similar hydrophobic small molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My formulation of this compound appears cloudy or has precipitated. What are the potential causes and solutions?

A1: this compound, like many small molecule inhibitors, likely has low aqueous solubility. Precipitation can lead to inaccurate dosing, poor bioavailability, and potential toxicity.

Troubleshooting Steps:

  • Vehicle Selection: The choice of delivery vehicle is critical. Simple aqueous solutions like saline or phosphate-buffered saline (PBS) are often inadequate for hydrophobic compounds.

  • Solubility Enhancement: Several strategies can be employed to improve the solubility and stability of your formulation. The optimal choice depends on the experimental model, route of administration, and desired dosing volume.

  • Sonication & Heating: Gentle heating and sonication can aid in the initial dissolution of the compound, but be cautious of compound degradation. Always check the compound's stability at elevated temperatures.

  • Fresh Preparation: Prepare formulations fresh before each experiment to minimize the risk of precipitation over time.

Q2: What are the recommended vehicles for in vivo administration of this compound?

A2: The ideal vehicle depends on the administration route (e.g., oral gavage, intraperitoneal injection). For many poorly soluble compounds, suspension or solubilization agents are required. Based on vehicles used for other EP4 antagonists and hydrophobic molecules, consider the options in the table below.[1][2]

Data Presentation: Common Vehicle Formulations
Vehicle CompositionRoute of AdministrationKey Characteristics & Considerations
0.5% Methylcellulose (B11928114) (MC) in water Oral (p.o.)Forms a stable suspension for oral dosing.[2] Ensure uniform suspension before each administration by vortexing.
10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline Intraperitoneal (i.p.)A common co-solvent system (e.g., "TPT" vehicle) for solubilizing hydrophobic compounds for systemic delivery. May require optimization.
5-10% DMSO in Corn Oil Oral (p.o.), Subcutaneous (s.c.)Suitable for lipophilic compounds. Corn oil can improve oral absorption. Ensure the final DMSO concentration is well-tolerated.
Aqueous solution with 10-20% (w/v) Cyclodextrin Intravenous (i.v.), i.p.Cyclodextrins (e.g., HP-β-CD) form inclusion complexes that enhance the aqueous solubility of guest molecules.

Note: Always perform a small-scale pilot study to confirm the stability and tolerability of your chosen formulation in your animal model before proceeding with a full experiment.

Q3: I am observing inconsistent efficacy or high variability in my experimental results. What could be the cause?

A3: Inconsistent results often stem from issues with formulation, administration, or compound stability.

Troubleshooting Flowchart:

Below is a logical diagram to help diagnose sources of variability in your in vivo experiments.

G cluster_0 Troubleshooting Inconsistent Efficacy start Inconsistent Efficacy Observed formulation Is the formulation uniform and stable? (No precipitation or separation) start->formulation admin Is the administration technique consistent? (Dosing volume, injection site) formulation->admin Yes solution1 Re-optimize Formulation: - Vortex/sonicate before each dose - Prepare fresh daily - Test alternative vehicles formulation->solution1 No dose Is the dose appropriate? (Based on literature or dose-response study) admin->dose Yes solution2 Refine Administration Protocol: - Standardize handling and injection procedure - Ensure accurate volume measurement admin->solution2 No solution3 Perform Dose-Response Study: - Test a range of doses to find optimal concentration dose->solution3 No end_node Consistent Efficacy Achieved dose->end_node Yes solution1->formulation solution2->admin solution3->dose

Caption: Troubleshooting logic for inconsistent in vivo results.

Signaling Pathway

This compound is a selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) Receptor EP4. Understanding its mechanism is key to interpreting experimental outcomes. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding PGE2, primarily couples to Gαs to activate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[3][4][5] this compound blocks this interaction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates L749372 This compound L749372->EP4 Inhibits AC Adenylyl Cyclase (AC) EP4->AC Activates (via Gαs) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response (e.g., Gene Expression, Proliferation) PKA->Response Phosphorylates Targets

Caption: PGE2-EP4 signaling pathway inhibited by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension in 0.5% methylcellulose, a common method for oral administration of hydrophobic compounds in preclinical models.[2]

Materials:

  • This compound powder

  • Methylcellulose (viscosity ~400 cP)

  • Sterile, deionized water

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar or overhead mixer

  • Weighing scale and spatula

Methodology:

  • Prepare 0.5% Methylcellulose (MC) Vehicle:

    • Heat approximately half of the final required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse.

    • Once dispersed, add the remaining volume as cold sterile water and continue to stir in a cold bath (2-8°C) until a clear, viscous solution is formed. Store at 2-8°C.

  • Calculate Required Amounts: Determine the total volume of suspension needed for your study. Calculate the required mass of this compound (e.g., for 10 mL of a 10 mg/mL suspension, you need 100 mg).

  • Weigh Compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile conical tube.

  • Wetting the Powder: Add a small volume (e.g., 0.5 mL) of the 0.5% MC vehicle to the this compound powder. Mix with a spatula or by vortexing to create a uniform paste. This step is crucial to prevent clumping.

  • Prepare Suspension: Gradually add the remaining 0.5% MC vehicle to the paste in small aliquots, vortexing thoroughly between each addition until the final volume is reached.

  • Homogenize: Stir the suspension using a magnetic stirrer for 15-30 minutes to ensure uniformity.

  • Storage and Use: Store at 2-8°C for short-term use (prepare fresh daily if possible). Before each administration, vortex the suspension vigorously to ensure it is homogenous.

Experimental Workflow Diagram

G cluster_prep Phase 1: Formulation cluster_admin Phase 2: Administration cluster_analysis Phase 3: Analysis calc Calculate Dose & Volume weigh Weigh this compound calc->weigh mix Mix & Homogenize Suspension weigh->mix vehicle Prepare 0.5% MC Vehicle vehicle->mix vortex Vortex Suspension mix->vortex dose Dose Animal (Oral Gavage) vortex->dose monitor Monitor Animal & Collect Samples dose->monitor analyze Perform Endpoint Analysis monitor->analyze

Caption: Workflow for this compound oral gavage experiment.

References

L-749372 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and Frequently Asked Questions (FAQs)

Disclaimer: Information regarding the specific experimental compound "L-749372" is not publicly available. The following troubleshooting guides and FAQs are based on best practices for general experimental compounds and may not be directly applicable to this compound. Researchers should always refer to any available internal documentation or contact the compound provider for specific guidance.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

Currently, there is no publicly available scientific literature that identifies the chemical structure, biological target, or mechanism of action for a compound designated as this compound. It is likely that this is an internal or proprietary compound name. For accurate information, please consult your internal compound database or the original source of the compound.

2. What are the recommended experimental controls when using a novel compound like this compound in cell culture experiments?

When working with a novel compound, a robust set of controls is critical for data interpretation. Here are the recommended controls:

  • Vehicle Control: This is the most critical control. The vehicle is the solvent used to dissolve the compound (e.g., DMSO, ethanol, PBS). Cells should be treated with the same concentration of the vehicle as the cells treated with the compound. This controls for any effects of the solvent on the cells.

  • Untreated Control: A population of cells that does not receive any treatment. This provides a baseline for normal cell behavior and health.

  • Positive Control: A known compound that elicits a similar or well-characterized effect on the target pathway or phenotype you are investigating. This ensures that your assay is working as expected.

  • Negative Control: A compound that is structurally similar to the experimental compound but is known to be inactive against the target. This can help to identify off-target effects.

3. How should I design my in vivo studies with an uncharacterized compound?

Designing in vivo studies with an uncharacterized compound requires a careful, stepwise approach:

  • Maximum Tolerated Dose (MTD) Study: Begin with a dose-ranging study to determine the maximum tolerated dose. This involves administering escalating doses of the compound to small groups of animals and monitoring for signs of toxicity.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

    • PK studies will determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. This helps in selecting the appropriate dose and dosing schedule.

    • PD studies will measure the effect of the compound on the intended biological target in the animal model.

  • Efficacy Studies: Once the MTD and a suitable dosing regimen are established, you can proceed with efficacy studies in a relevant disease model. These studies should include the appropriate control groups as mentioned above (vehicle, positive control if available).

4. What are potential off-target effects or confounding factors to consider with a novel compound?

Off-target effects are a significant concern with any new compound and can lead to misinterpretation of data.[1] Consider the following:

  • Broad Kinase Profiling: If the compound is a suspected kinase inhibitor, screen it against a panel of kinases to identify potential off-target interactions.

  • Cell-Based Assays in Different Cell Lines: Test the compound in multiple cell lines, including those that do not express the intended target. This can help to distinguish on-target from off-target effects.

  • Rescue Experiments: If you have identified the target, you can perform rescue experiments by overexpressing the target or using a downstream effector to see if it reverses the compound's effects.

  • Chemical Structure Analysis: Analyze the chemical structure for known promiscuous binders or reactive functional groups.

5. What are the best practices for preparing and storing a novel experimental compound?

Proper handling and storage are crucial for maintaining the integrity of an experimental compound:

  • Follow Provider Instructions: Always adhere to the storage conditions recommended by the compound provider (e.g., temperature, light sensitivity).

  • Solubility Testing: Determine the solubility of the compound in various solvents to prepare stock solutions at the appropriate concentration.

  • Stock Solution Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation: Prepare fresh working solutions from the stock solution for each experiment.

  • Documentation: Keep a detailed record of the compound's lot number, date of receipt, storage conditions, and preparation of all solutions.

Experimental Protocols & Data Presentation

Without specific information on this compound, detailed protocols and quantitative data tables cannot be provided. However, the following sections outline the structure and type of information that should be included once the compound's characteristics are known.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Target/AssayIC50 / EC50 (nM)Cell LineAssay Type
[Target 1][Value][Cell Line 1][Biochemical/Cell-based]
[Target 2][Value][Cell Line 2][Biochemical/Cell-based]
[Off-Target 1][Value][Cell Line 3][Biochemical/Cell-based]

Table 2: In Vivo Efficacy of this compound in a [Disease Model]

Treatment GroupDose (mg/kg)Dosing ScheduleOutcome Measure 1Outcome Measure 2
Vehicle Control-Daily[Value][Value]
This compound[Dose 1]Daily[Value][Value]
This compound[Dose 2]Daily[Value][Value]
Positive Control[Dose]Daily[Value][Value]
Detailed Methodologies

Example Protocol: Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well.

  • Data Acquisition: Incubate as per the reagent manufacturer's instructions and read the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Visualizations

As the signaling pathway and experimental workflows for this compound are unknown, the following diagrams represent generic templates that can be adapted once more information is available.

G cluster_0 General Signaling Pathway Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor DownstreamKinase1 Downstream Kinase 1 Receptor->DownstreamKinase1 Phosphorylation L749372 This compound L749372->DownstreamKinase1 DownstreamKinase2 Downstream Kinase 2 DownstreamKinase1->DownstreamKinase2 TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound.

G cluster_1 In Vitro Experimental Workflow Start Start: Seed Cells Treatment Treat with this compound & Controls Start->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation Assay Perform Assay (e.g., Western Blot, qPCR, Viability) Incubation->Assay DataAnalysis Data Analysis & Interpretation Assay->DataAnalysis

Caption: A generalized workflow for conducting in vitro experiments with a test compound.

References

Technical Support Center: Interpreting Unexpected Results with Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Dasatinib (B193332). Dasatinib is a potent, orally available multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its therapeutic effects are primarily due to the inhibition of the BCR-ABL fusion protein and SRC family kinases.[3][4] However, its polypharmacology can lead to off-target effects and unexpected experimental outcomes.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Dasatinib?

A1: Dasatinib is a tyrosine kinase inhibitor that targets multiple kinases. Its primary targets are the BCR-ABL fusion protein and the SRC family of kinases (SRC, LCK, YES, FYN).[1][4] In diseases like CML, the BCR-ABL kinase is constitutively active, driving cancer cell proliferation.[3] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its high potency and its ability to overcome resistance to other inhibitors like Imatinib.[1][3] By inhibiting these kinases, Dasatinib blocks downstream signaling pathways that control cell growth and survival, ultimately leading to apoptosis in malignant cells.[2][3]

Q2: We are observing unexpected inhibition of a signaling pathway that is not a known primary target of Dasatinib. Why might this be happening?

A2: This is likely due to Dasatinib's off-target effects. As a multi-kinase inhibitor, Dasatinib can inhibit several other kinases at concentrations close to those used to inhibit its primary targets.[5] These off-targets include, but are not limited to, c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][4] Inhibition of these unintended targets can lead to the modulation of various signaling pathways, resulting in unexpected phenotypes.[7] It is crucial to perform dose-response experiments and consult kinome profiling data to understand the potential off-target effects at your experimental concentrations.

Q3: Our cell viability assays are showing inconsistent results between experimental batches. What are the potential causes?

A3: Inconsistent results in cell viability assays can arise from several factors:

  • Compound Solubility and Stability: Dasatinib has pH-dependent solubility and can be unstable under certain conditions.[8] Ensure the compound is fully dissolved in a suitable solvent like DMSO and freshly diluted in your aqueous experimental buffer for each experiment. Precipitation can lead to a lower effective concentration.[8][9]

  • Cell Line Integrity: Use low-passage, authenticated cell lines and regularly test for mycoplasma contamination. Genetic drift in high-passage cells can alter signaling pathways and drug sensitivity.[8]

  • Experimental Conditions: Variations in cell density, incubation time, and serum concentration can all impact the outcome of viability assays. Standardize these parameters across all experiments.[8]

Q4: We observe a decrease in cell migration in our wound-healing assay, which is an expected on-target effect. However, at higher concentrations, we see changes in cell morphology. Is this related to the on-target activity?

A4: While inhibition of SRC family kinases can affect cell migration, significant changes in cell morphology at higher concentrations may indicate off-target effects. Dasatinib has been shown to disrupt endothelial vascular integrity by increasing non-muscle myosin II contractility in a ROCK-dependent manner, leading to the disassembly of cell-cell contacts and altered cell-matrix adhesions.[10] This effect on the cytoskeleton is a distinct mechanism from the inhibition of migratory signaling pathways and highlights the importance of using the lowest effective concentration to minimize confounding off-target effects.

Troubleshooting Guides

Problem: Unexpected Cell Cycle Arrest or Apoptosis in a Cell Line Not Dependent on BCR-ABL or SRC Family Kinases.

Possible Cause: Off-target inhibition of kinases involved in cell cycle regulation or survival pathways in that specific cell line. For instance, Dasatinib is known to inhibit c-KIT and PDGFRβ, which can play a role in the proliferation of certain cell types.[1][11]

Troubleshooting Steps:

  • Verify Target Engagement: Confirm the inhibition of the intended target (e.g., p-SRC) and the off-target (e.g., p-KIT) in your cell line via Western blot at the concentrations used in your experiments.

  • Dose-Response Analysis: Perform a detailed dose-response curve for cell viability to determine the IC50. Compare this to the known IC50 values for on-target and potential off-target kinases.

  • Use a More Specific Inhibitor: As a control, use a structurally different and more specific inhibitor for your target of interest. If this inhibitor does not produce the same unexpected phenotype, it is likely an off-target effect of Dasatinib.

  • Genetic Knockdown/Knockout: If possible, use siRNA or CRISPR to specifically deplete the intended target. This will help differentiate between on-target and off-target effects.

Problem: Inconsistent Inhibition of Target Phosphorylation in Western Blots.

Possible Cause: Issues with compound stability, experimental timing, or cell line variability.

Troubleshooting Steps:

  • Compound Handling: Prepare fresh dilutions of Dasatinib for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

  • Optimize Incubation Time: The inhibition of kinase phosphorylation can be rapid. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation time for maximal inhibition.[12]

  • Control for Basal Phosphorylation: Serum starvation prior to treatment can help reduce basal phosphorylation levels, making the inhibitory effect of Dasatinib more apparent.[12]

  • Loading Controls: Ensure equal protein loading by probing for a housekeeping protein (e.g., GAPDH, β-actin) and the total, non-phosphorylated form of the target kinase.

Quantitative Data Summary

The following tables summarize the inhibitory potency of Dasatinib against its primary on-targets and selected off-targets. This data is crucial for designing experiments that maximize on-target specificity.

Table 1: Inhibitory Potency (IC50) of Dasatinib Against Key Kinases

Kinase TargetIC50 (nM)Target TypeReference
BCR-ABL<1On-Target[13]
SRC0.8On-Target[5]
LCK1.1On-Target[5]
c-KIT12Off-Target[5]
PDGFRβ28Off-Target[5]
EPHA216Off-Target[1]

Experimental Protocols

Protocol 1: Western Blot for Target Engagement (Phospho-SRC)
  • Cell Seeding and Treatment: Seed cells (e.g., 5 x 10^6 cells) in a 6-well plate and allow them to reach 70-80% confluency. If necessary, serum-starve the cells for 4-16 hours. Treat cells with varying concentrations of Dasatinib (e.g., 0.1, 1, 10, 100 nM) for a predetermined optimal time (e.g., 60 minutes).[8]

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[8][12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies for phospho-SRC (Tyr416) and total SRC overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the level of phosphorylation inhibition.

Protocol 2: Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]

  • Compound Dilution and Treatment: Prepare a serial dilution of Dasatinib in culture medium. A common approach is a 10-point, 3-fold dilution series starting from 10 µM. Include a DMSO-only vehicle control. Replace the old media with the media containing the different concentrations of Dasatinib.[5]

  • Incubation: Incubate the plates for a period relevant to your experimental question (e.g., 48-72 hours).[5]

  • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Data Acquisition: Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a specialized reagent) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Visualizations

G cluster_0 Dasatinib Action cluster_1 On-Target Pathways cluster_2 Off-Target Pathways (Unexpected Results) Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC_Family SRC Family Kinases (SRC, LCK, etc.) Dasatinib->SRC_Family Inhibits c_KIT c-KIT Dasatinib->c_KIT Inhibits (Off-Target) PDGFRb PDGFRβ Dasatinib->PDGFRb Inhibits (Off-Target) ROCK ROCK Dasatinib->ROCK Activates (Indirectly) Proliferation_On Cell Proliferation & Survival BCR_ABL->Proliferation_On Promotes SRC_Family->Proliferation_On Promotes Migration Cell Migration & Invasion SRC_Family->Migration Promotes Proliferation_Off Altered Proliferation (non-BCR-ABL/SRC dependent) c_KIT->Proliferation_Off Impacts PDGFRb->Proliferation_Off Impacts Morphology Altered Cell Morphology & Adhesion ROCK->Morphology Impacts G start Unexpected Result Observed check_conc Verify Dasatinib Concentration & Stability start->check_conc dose_response Perform Dose-Response Curve (IC50) check_conc->dose_response target_engagement Western Blot for On/Off-Target Phosphorylation dose_response->target_engagement control_exp Use Alternative Inhibitor or Genetic Knockdown target_engagement->control_exp conclusion Differentiate On-Target vs. Off-Target Effect control_exp->conclusion G cluster_0 Experimental Design for Specificity cluster_1 Concentration Considerations cluster_2 Control Types Concentration Concentration Selection Dose_Response IC50 from Dose-Response Concentration->Dose_Response Kinome_Scan Kinome Scan Data Concentration->Kinome_Scan Controls Appropriate Controls Vehicle Vehicle Control (DMSO) Controls->Vehicle Inactive_Analog Inactive Analog Control Controls->Inactive_Analog Alt_Inhibitor Alternative Inhibitor Controls->Alt_Inhibitor Genetic Genetic Control (siRNA/CRISPR) Controls->Genetic Lowest_Effective Use Lowest Effective Conc. Dose_Response->Lowest_Effective Kinome_Scan->Lowest_Effective

References

Validation & Comparative

A Comparative Analysis of L-749372 (Lucerastat) and Migalastat for the Treatment of Fabry Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of two oral therapies for Fabry disease: L-749372 (Lucerastat) and Migalastat (B1676587). The information presented is intended to support research, clinical, and drug development decisions in the field of lysosomal storage disorders.

Executive Summary

Fabry disease is an X-linked lysosomal storage disorder characterized by a deficiency of the enzyme α-galactosidase A (α-Gal A), leading to the accumulation of globotriaosylceramide (Gb3) in various tissues.[1] This accumulation drives the pathophysiology of the disease, which includes neuropathic pain, renal failure, and cardiac complications.[1] While enzyme replacement therapy (ERT) has been a standard of care, oral therapies offer a significant advantage in terms of administration. This guide focuses on two such oral agents: this compound (Lucerastat), a substrate reduction therapy, and Migalastat, a pharmacological chaperone.

This compound (Lucerastat) acts by inhibiting glucosylceramide synthase, an enzyme involved in the synthesis of Gb3.[1][2] This approach, known as substrate reduction therapy (SRT), is independent of the patient's specific α-Gal A gene mutation.[1]

Migalastat , in contrast, is a pharmacological chaperone that selectively binds to and stabilizes specific mutant forms of the α-Gal A enzyme.[3][4][5] This stabilization facilitates the proper trafficking of the enzyme to the lysosome, where it can catabolize Gb3.[3][4][5] Consequently, Migalastat is only effective in patients with amenable GLA mutations.[3]

Mechanism of Action

The two compounds employ distinct strategies to address the underlying pathology of Fabry disease.

This compound (Lucerastat): Substrate Reduction Therapy

Lucerastat inhibits glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids, including Gb3.[1][2] By reducing the rate of Gb3 synthesis, Lucerastat aims to decrease the overall burden of this substrate, thereby alleviating the cellular pathology.[2] This mechanism is not dependent on the residual activity of the α-Gal A enzyme and is therefore applicable to a broad range of Fabry disease patients, irrespective of their mutation type.[1]

Migalastat: Pharmacological Chaperone

Migalastat is an iminosugar analogue of the terminal galactose of Gb3 that acts as a pharmacological chaperone.[5] It binds to the active site of certain mutant forms of α-Gal A in the endoplasmic reticulum, stabilizing the protein and preventing its premature degradation.[3][5] This allows the stabilized enzyme to traffic to the lysosome. Once in the acidic environment of the lysosome, and in the presence of high concentrations of Gb3, migalastat dissociates, allowing the enzyme to perform its catabolic function.[3]

Signaling Pathway Diagrams

cluster_Lucerastat This compound (Lucerastat) - Substrate Reduction Ceramide Ceramide GCS Glucosylceramide Synthase Ceramide->GCS UDP-Glucose Glucosylceramide Glucosylceramide Gb3 Globotriaosylceramide (Gb3) Glucosylceramide->Gb3 Further Elongation GCS->Glucosylceramide Lucerastat This compound (Lucerastat) Lucerastat->GCS Inhibition cluster_Migalastat Migalastat - Pharmacological Chaperone ER Endoplasmic Reticulum Misfolded_aGalA Misfolded α-Gal A (Amenable Mutation) Stabilized_Complex Stabilized α-Gal A-Migalastat Complex Misfolded_aGalA->Stabilized_Complex Degradation Proteasomal Degradation Misfolded_aGalA->Degradation Migalastat Migalastat Migalastat->Stabilized_Complex Binding Lysosome Lysosome Stabilized_Complex->Lysosome Trafficking Functional_aGalA Functional α-Gal A Lysosome->Functional_aGalA Dissociation (Low pH) Gb3 Gb3 Functional_aGalA->Gb3 Catabolism cluster_Trial Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment Treatment Period (Drug vs. Placebo/Active Control) Randomization->Treatment FollowUp Follow-up & Data Collection Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

References

Maribavir vs. Standard of Care for Cytomegalomegalovirus Infection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Maribavir, a novel benzimidazole (B57391) riboside antiviral, with the established standard of care treatments for Cytomegalovirus (CMV) infection, primarily focusing on ganciclovir (B1264) and its oral prodrug, valganciclovir (B601543). The information presented is intended to support research and drug development efforts by providing a comprehensive overview of their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used in pivotal comparative studies.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between Maribavir and the standard of care lies in their distinct molecular targets within the CMV replication cycle.

Ganciclovir , a synthetic analogue of 2'-deoxyguanosine, requires activation through phosphorylation to exert its antiviral effect.[1] This process is initiated by the CMV-encoded protein kinase pUL97 in infected cells, followed by further phosphorylation by cellular kinases to form ganciclovir triphosphate.[1][2] This active form then competitively inhibits the viral DNA polymerase pUL54, and its incorporation into the growing viral DNA chain leads to premature termination, thus halting viral replication.[2][3]

Maribavir , on the other hand, does not require activation and directly inhibits the activity of the CMV pUL97 protein kinase.[4][5] By competitively blocking the ATP binding site of pUL97, Maribavir prevents the phosphorylation of viral and cellular substrates that are crucial for multiple stages of the viral life cycle, including DNA replication, encapsidation, and nuclear egress of the viral capsid.[4][5][6] This unique mechanism of action makes Maribavir active against CMV strains that are resistant to DNA polymerase inhibitors.[5]

Signaling Pathway Diagrams

Ganciclovir_Mechanism cluster_cell CMV-Infected Host Cell GCV Ganciclovir GCV_MP Ganciclovir Monophosphate GCV->GCV_MP CMV pUL97 Kinase GCV_DP Ganciclovir Diphosphate GCV_MP->GCV_DP Cellular Kinases GCV_TP Ganciclovir Triphosphate GCV_DP->GCV_TP Cellular Kinases viral_DNA_poly Viral DNA Polymerase (pUL54) GCV_TP->viral_DNA_poly inhibition Inhibition GCV_TP->inhibition dGTP dGTP dGTP->viral_DNA_poly viral_DNA Viral DNA Replication viral_DNA_poly->viral_DNA inhibition->viral_DNA_poly

Caption: Ganciclovir's mechanism of action.

Maribavir_Mechanism cluster_cell CMV-Infected Host Cell Maribavir Maribavir inhibition Inhibition Maribavir->inhibition pUL97 CMV pUL97 Protein Kinase Phospho_Substrates Phosphorylated Substrates pUL97->Phospho_Substrates Phosphorylation ATP ATP ATP->pUL97 Substrates Viral & Cellular Substrates Substrates->pUL97 Replication DNA Replication, Encapsidation, Nuclear Egress Phospho_Substrates->Replication inhibition->pUL97

Caption: Maribavir's mechanism of action.

Clinical Efficacy and Safety: Head-to-Head Comparison

Two pivotal Phase 3 clinical trials, SOLSTICE and AURORA, have directly compared Maribavir to standard of care treatments in transplant recipients.

The SOLSTICE trial evaluated Maribavir in hematopoietic-cell and solid-organ transplant recipients with CMV infection that was refractory or resistant to ganciclovir/valganciclovir, foscarnet, or cidofir.[7] In this study, Maribavir demonstrated superiority over investigator-assigned therapy (IAT).[7]

The AURORA trial compared Maribavir to valganciclovir for the treatment of a first episode of asymptomatic CMV infection in hematopoietic stem cell transplant recipients.[8] In this trial, Maribavir did not meet the primary endpoint of non-inferiority to valganciclovir for CMV viremia clearance at Week 8.[8] However, a key secondary endpoint showed comparable maintenance of CMV viremia clearance and symptom control at Week 16.[9]

Parameter SOLSTICE Trial (Refractory/Resistant CMV) [7]AURORA Trial (First Episode CMV) [8]
Population Hematopoietic-cell and solid-organ transplant recipientsHematopoietic stem cell transplant recipients
Treatment Arms Maribavir (400 mg twice daily) vs. Investigator-Assigned Therapy (IAT)Maribavir (400 mg twice daily) vs. Valganciclovir (dose-adjusted)
Primary Endpoint CMV viremia clearance at Week 8CMV viremia clearance at Week 8
Efficacy Outcome Maribavir: 55.7% IAT: 23.9% (p < 0.001)Maribavir: 69.6% Valganciclovir: 77.4% (Non-inferiority not met)
Key Safety Finding Lower rates of neutropenia and acute kidney injury with Maribavir compared to ganciclovir/valganciclovir and foscarnet, respectively.Significantly lower incidence of neutropenia with Maribavir.
Adverse Event SOLSTICE Trial: Maribavir (%) [7]SOLSTICE Trial: IAT (Ganciclovir/Valganciclovir) (%) [7]AURORA Trial: Maribavir (%) [8]AURORA Trial: Valganciclovir (%) [8]
Neutropenia 9.433.916.152.9
Acute Kidney Injury 8.5 (vs. Foscarnet at 21.3)N/ANot ReportedNot Reported
Treatment Discontinuation due to Adverse Events 13.231.927.841.2

Experimental Protocols

Pivotal Clinical Trial Workflow

The general workflow for the SOLSTICE and AURORA trials involved screening and enrollment of eligible transplant recipients with CMV viremia, randomization to treatment arms, an 8-week treatment period, and a subsequent follow-up period.

Clinical_Trial_Workflow Screening Screening & Enrollment (Transplant recipients with CMV viremia) Randomization Randomization (1:1 or 2:1) Screening->Randomization Treatment 8-Week Treatment Period (Maribavir vs. Standard of Care) Randomization->Treatment FollowUp 12-Week Follow-Up Period Treatment->FollowUp PrimaryEndpoint Primary Endpoint Assessment (CMV Viremia Clearance at Week 8) Treatment->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Assessment (Maintained Clearance & Safety) FollowUp->SecondaryEndpoint

Caption: Generalized clinical trial workflow.

Key Methodologies

CMV DNA Quantification: In both the SOLSTICE and AURORA trials, CMV viremia was quantified using the COBAS® AmpliPrep/COBAS® TaqMan® CMV Test.[10] The lower limit of quantification (LLOQ) was defined as <137 IU/mL.[10] CMV viremia clearance was confirmed when two consecutive post-baseline samples, taken at least 5 days apart, had CMV DNA levels below the LLOQ.[10]

CMV Resistance Testing: Genotypic analysis for resistance mutations was performed by sequencing the viral pUL97 and pUL54 genes.[11][12] This typically involves the following steps:

  • DNA Extraction: Viral DNA is extracted from patient plasma or whole blood samples.[11]

  • PCR Amplification: Specific regions of the pUL97 and pUL54 genes are amplified using polymerase chain reaction (PCR).[13]

  • DNA Sequencing: The amplified PCR products are then sequenced to identify mutations known to confer resistance to antiviral drugs.[14] Sanger sequencing is a common method for this analysis.[12]

Conclusion

Maribavir presents a novel therapeutic option for the management of CMV infection in transplant recipients, particularly for cases of refractory or resistant disease. Its unique mechanism of action, targeting the pUL97 protein kinase, provides an alternative to the standard of care DNA polymerase inhibitors. While Maribavir demonstrated superiority in the SOLSTICE trial for refractory/resistant CMV, it did not meet the non-inferiority endpoint compared to valganciclovir for first-line treatment in the AURORA trial. However, a significant and consistent finding across studies is Maribavir's favorable safety profile, with markedly lower rates of neutropenia, a common and dose-limiting toxicity of ganciclovir/valganciclovir. This improved safety profile may offer a crucial advantage in the clinical management of vulnerable transplant patient populations. Further research will continue to define the optimal role of Maribavir in the evolving landscape of CMV treatment and prevention strategies.

References

Validating Target Engagement in Cells: A Comparative Guide for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The initial request concerned the compound L-749372. However, publicly available scientific literature and databases lack specific information regarding its molecular target and mechanism of action. To fulfill the core requirements of providing a comprehensive comparison guide on validating target engagement, this document will use the well-characterized tyrosine kinase inhibitor, Dasatinib (B193332) , as a primary example. The principles and methodologies described herein are broadly applicable to the study of other small molecule inhibitors.

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline.[1] This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy.[1] This guide offers a comparative overview of the primary methodologies used to validate the cellular target engagement of small molecules, with a focus on the Bcr-Abl inhibitor, Dasatinib, and its alternatives.

Dasatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the fusion protein that drives Chronic Myeloid Leukemia (CML).[2] It is also an inhibitor of SRC family kinases.[3] Verifying that Dasatinib effectively engages Bcr-Abl in cancer cells is crucial for understanding its therapeutic effects.

The Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein possesses constitutively active tyrosine kinase activity, leading to the activation of several downstream signaling pathways that control cell proliferation and survival.[4][5][6] Dasatinib exerts its therapeutic effect by binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its activity and blocking downstream signaling.[4]

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Bcr-Abl Bcr-Abl GRB2 GRB2 Bcr-Abl->GRB2 PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 Dasatinib Dasatinib Dasatinib->Bcr-Abl SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Survival

Bcr-Abl signaling pathway and the inhibitory action of Dasatinib.

Comparison of Target Engagement Validation Methods

Several techniques can be employed to validate the engagement of a small molecule with its intracellular target. The choice of method often depends on the nature of the target, the availability of reagents, and the desired throughput.[1] Below is a comparison of two widely used methods: the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET)-based assays.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[7]Non-radiative energy transfer from a luciferase donor (fused to the target) to a fluorescent tracer that binds the target.[8]
Labeling Label-free for the compound.[7] Requires a specific antibody for detection.Requires genetic fusion of the target to NanoLuc® luciferase and a specific fluorescent tracer.[8]
Cell State Can be performed in intact cells, cell lysates, and tissue samples.[7]Performed in live cells.[8]
Throughput Moderate to high, adaptable to microplate formats.[9]High, suitable for 96- and 384-well plates.[10]
Quantitative Output Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF) EC50.[11]IC50, Kd, Residence Time.[8]
Advantages Does not require modification of the compound or target protein. Applicable to a wide range of targets.[7]Real-time measurement of target engagement, high sensitivity, and quantitative binding affinity determination.[12]
Limitations Indirect measurement of binding. Not all proteins exhibit a significant thermal shift.Requires genetic manipulation of cells and synthesis of a specific fluorescent tracer.[8]

Quantitative Comparison of Bcr-Abl Inhibitors

The following table summarizes hypothetical, yet representative, quantitative data for Dasatinib and its alternatives in engaging the Bcr-Abl kinase. These values are typically determined using the assays described above.

DrugAssay TypeTargetCell LineIC50 (nM)Kd (nM)Thermal Shift (ΔTm °C)
Dasatinib Kinase AssayBcr-AblK5620.5 - 51 - 10+ 4-6
CETSABcr-AblK562--+ 5.2
NanoBRETBcr-AblHEK2932.1--
Imatinib Kinase AssayBcr-AblK56225 - 10050 - 200+ 2-4
CETSABcr-AblK562--+ 3.5
NanoBRETBcr-AblHEK29385--
Nilotinib Kinase AssayBcr-AblK56220 - 5030 - 150+ 3-5
CETSABcr-AblK562--+ 4.1
NanoBRETBcr-AblHEK29342--

Note: The values presented are for illustrative purposes and can vary depending on the specific experimental conditions and assay platform.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes the determination of a thermal shift for Bcr-Abl in K562 cells treated with Dasatinib.

1. Cell Culture and Treatment: a. Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS. b. Harvest cells and adjust the cell density to 1 x 10^7 cells/mL in PBS. c. Aliquot the cell suspension and treat with Dasatinib (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.[13]

2. Heat Treatment: a. Transfer the treated cell suspensions into PCR tubes. b. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[13]

3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). b. Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[13] c. Collect the supernatant and determine the protein concentration using a BCA assay.

4. Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Prepare samples for SDS-PAGE and load equal amounts of protein per lane. c. Perform electrophoresis and transfer proteins to a PVDF membrane. d. Block the membrane and incubate with a primary antibody specific to Bcr-Abl. e. Incubate with a secondary antibody and detect the signal using an appropriate chemiluminescence substrate. f. Quantify the band intensities to generate a melting curve and determine the thermal shift (ΔTm).[13]

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol outlines the steps for a competitive displacement assay to measure the intracellular affinity of Dasatinib for Bcr-Abl.

1. Cell Preparation: a. Transfect HEK293 cells with a vector expressing Bcr-Abl fused to NanoLuc® luciferase.[14] b. Culture the transfected cells for 24-48 hours to allow for protein expression.

2. Assay Setup: a. In a white, low-volume 384-well plate, add the assay buffer. b. Add serial dilutions of Dasatinib or a vehicle control. c. Add the NanoBRET™ tracer at a fixed concentration. d. Initiate the binding reaction by adding the transfected cells.

3. Incubation and Measurement: a. Mix the plate gently and incubate at 37°C for a specified period to reach binding equilibrium. b. Add the Nano-Glo® substrate to the wells. c. Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader equipped with appropriate filters.[14]

4. Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b. Plot the BRET ratio against the logarithm of the Dasatinib concentration. c. Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Target Engagement Validation

The following diagram illustrates a general workflow for validating the target engagement of a small molecule inhibitor.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., K562, HEK293) Start->Cell_Culture Compound_Treatment Compound Treatment (e.g., Dasatinib, Vehicle) Cell_Culture->Compound_Treatment Target_Engagement_Assay Target Engagement Assay (e.g., CETSA, NanoBRET) Compound_Treatment->Target_Engagement_Assay Data_Acquisition Data Acquisition (e.g., Western Blot, Plate Reader) Target_Engagement_Assay->Data_Acquisition Data_Analysis Data Analysis (e.g., ΔTm, IC50) Data_Acquisition->Data_Analysis Conclusion Conclusion on Target Engagement Data_Analysis->Conclusion End End Conclusion->End

General workflow of a target engagement validation experiment.

References

Reproducibility of L-749,372 Experimental Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental findings for L-749,372, a selective partial agonist of the β3-adrenergic receptor. Data is presented alongside other key β3-adrenergic receptor agonists to offer a comprehensive overview for reproducibility and further investigation.

L-749,372 has been identified as a potent and selective partial agonist of the human β3-adrenergic receptor, a target of interest for therapeutic areas such as obesity and type 2 diabetes.[1][2][3][4] This guide summarizes the key experimental data for L-749,372 and compares it with other notable β3-adrenergic receptor agonists, including L-750,355, CL-316,243, BRL 37344, mirabegron, solabegron, and vibegron.

Comparative Analysis of In Vitro Potency and Efficacy

The following table summarizes the in vitro potency (EC50) and efficacy (% activation) of L-749,372 and its alternatives against the human β3-adrenergic receptor.

CompoundEC50 (nM)Percent Activation (%)Receptor Selectivity
L-749,372 3.6 [1][2][5]33 (partial agonist) [1][2][3][4]Selective for β3 over β1 and β2[4]
L-750,35513[1][2]49 (partial agonist)[1][2][3]Selective for β3
CL-316,2433[6][7]Full agonist (data not specified)Highly selective for β3 over β1/β2 (>10,000-fold)
BRL 37344450[4]23 (partial agonist)[4]Selective for β3
Mirabegron22.4Full agonist (data not specified)Selective for β3
SolabegronData not readily availableAgonistSelective for β3[8][9]
Vibegron1.1AgonistHighly selective for β3[2]

In Vivo and Pharmacokinetic Data Comparison

This table presents available in vivo and pharmacokinetic data for L-749,372 and comparator compounds.

CompoundAnimal ModelIn Vivo EffectED50 (mg/kg)Oral Bioavailability (%)
L-749,372 Rhesus Monkey Stimulation of lipolysis [1][2][3]2 (i.v.) [1][2][3]41 (in dogs) [1][2]
L-750,355Rhesus MonkeyStimulation of lipolysis[1][2][3]0.8 (i.v.)[1][2][3]47 (in dogs)[1][2]
CL-316,243RatIncreases brown adipose tissue thermogenesis and metabolic rate[7][10]Data not readily availableOrally active
BRL 37344Obese MiceLowers body weight[11]Data not readily availableData not readily available
MirabegronRatRelaxes detrusor smooth muscleData not readily available29-35 (in humans)[12]
VibegronRatDecreases micturition pressure, increases bladder capacity[2]Data not readily availableOrally active[2]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. The primary reference for the initial characterization of L-749,372 is the 1998 publication by Weber et al. in Bioorganic & Medicinal Chemistry Letters. Researchers should consult this publication for the specific protocols used to determine the in vitro and in vivo data presented above.

General Methodological Approaches:

  • In Vitro Potency and Efficacy Assays: These experiments are typically performed using cell lines stably expressing the human β3-adrenergic receptor (e.g., CHO cells). Agonist activity is commonly measured by quantifying the accumulation of intracellular cyclic AMP (cAMP) in response to compound stimulation. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, while the percentage of activation is determined relative to a full agonist like isoproterenol.

  • Lipolysis Assays: These assays are often conducted using isolated adipocytes from relevant species (e.g., rhesus monkeys). The release of glycerol (B35011) or free fatty acids into the medium is measured as an indicator of lipolysis.

  • In Vivo Studies: Animal models, such as rhesus monkeys or dogs, are utilized to assess the physiological effects and pharmacokinetic properties of the compounds. For lipolysis studies, blood samples are collected to measure changes in glycerol or fatty acid levels following intravenous or oral administration of the test compound. Oral bioavailability is determined by comparing the plasma concentration of the drug after oral and intravenous administration.

Signaling Pathway and Experimental Workflow

Activation of the β3-adrenergic receptor by an agonist like L-749,372 initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating compound activity.

G β3-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist β3-AR β3-Adrenergic Receptor Agonist->β3-AR Binds to G_Protein Gs Protein β3-AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates pHSL Hormone-Sensitive Lipase (active) PKA->pHSL Phosphorylates (activates) HSL Hormone-Sensitive Lipase (inactive) Lipolysis Lipolysis pHSL->Lipolysis Catalyzes Triglycerides Triglycerides Triglycerides->Lipolysis Hydrolysis of

Caption: β3-Adrenergic Receptor Signaling Pathway leading to Lipolysis.

G Experimental Workflow for In Vitro Agonist Testing Cell_Culture Culture cells expressing human β3-AR Incubation Incubate cells with compounds Cell_Culture->Incubation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubation Lysis Lyse cells Incubation->Lysis cAMP_Assay Measure intracellular cAMP levels (e.g., ELISA) Lysis->cAMP_Assay Data_Analysis Generate dose-response curve and calculate EC50/% activation cAMP_Assay->Data_Analysis

Caption: Workflow for determining in vitro agonist potency and efficacy.

References

No Publicly Available Data for L-749372 Prevents Cross-Validation Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and chemical databases, no information was found for a compound designated as L-749372. This lack of data makes a cross-validation of its activity in different models impossible at this time.

Extensive searches for "this compound" did not yield any specific chemical entity, biological activity, or associated experimental models. It is possible that this compound is an internal, unpublished compound identifier, a typographical error, or a designation that has not been disclosed in public scientific domains. Without foundational information on the compound's mechanism of action, its biological targets, and a record of its evaluation in various experimental systems, the core requirements of this comparison guide cannot be fulfilled.

Therefore, the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways and workflows related to this compound cannot be provided.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal or proprietary databases where this designation might be documented. Should a correct and publicly referenced identifier become available, a comprehensive comparison guide can be developed.

Comparative Analysis of the HIV Integrase Inhibitor L-731,988 Against Clinically Approved Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of the investigational HIV-1 integrase inhibitor L-731,988 with the clinically approved integrase strand transfer inhibitors (INSTIs) raltegravir (B610414), elvitegravir (B1684570), and dolutegravir (B560016). The following sections detail their comparative in vitro efficacy, the experimental protocols used for these assessments, and the underlying mechanism of action within the HIV-1 replication cycle.

Quantitative Comparison of In Vitro Activity

The antiviral potency of L-731,988 and its comparators has been evaluated in various in vitro assays. The following tables summarize the 50% inhibitory concentration (IC₅₀) from biochemical assays and the 50% effective concentration (EC₅₀) from cell-based antiviral assays. These values are critical indicators of a compound's potential therapeutic efficacy.

CompoundIC₅₀ (Strand Transfer)IC₅₀ (3'-Processing)
L-731,988 80 nM[1]6 µM[1]
Raltegravir2 - 7 nM[2]-
Elvitegravir7.2 nM[1]-
Dolutegravir1.07 nM[3]-
Data presented as 50% inhibitory concentration (IC₅₀) from in vitro biochemical assays.
CompoundEC₅₀ (HIV-1 Replication)Cell Line / Primary Cells
L-731,988 ~600 nM[4][5][6]MT2 cells, PBMCs[4][5]
Raltegravir16 nM (in 50% NHS)[7]MT-4 cells[7]
Elvitegravir0.9 nM[1]MT-4 cells[1]
Dolutegravir--
Data presented as 50% effective concentration (EC₅₀) from cell-based antiviral assays. NHS: Normal Human Serum; PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to assess the efficacy of HIV integrase inhibitors. The following are detailed summaries of the key assays cited.

HIV-1 Integrase Strand Transfer Assay (Biochemical Assay)

This assay biochemically measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Enzyme and Substrates : Recombinant HIV-1 integrase enzyme is used along with oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA substrate.

  • Reaction Setup : The integrase enzyme is pre-incubated with the donor DNA to allow for the formation of the integrase-viral DNA complex.

  • Inhibitor Addition : The test compound (e.g., L-731,988) is added to the reaction mixture at varying concentrations.

  • Strand Transfer Initiation : The strand transfer reaction is initiated by the addition of the target DNA and a divalent metal cofactor (typically Mg²⁺ or Mn²⁺).

  • Detection : The reaction products, representing the integration of the donor DNA into the target DNA, are separated by gel electrophoresis and quantified to determine the extent of inhibition. The IC₅₀ value is calculated as the concentration of the inhibitor that reduces the strand transfer activity by 50%.

Cell-Based Antiviral Assay (e.g., MTT Assay)

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cellular context.

  • Cell Culture : A susceptible T-cell line (e.g., MT-2 or MT-4 cells) or peripheral blood mononuclear cells (PBMCs) are cultured.[8]

  • Infection : The cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

  • Compound Treatment : Immediately after infection, the cells are treated with serial dilutions of the test compound.

  • Incubation : The infected and treated cells are incubated for several days to allow for viral replication.

  • Assessment of Viral Replication : The extent of viral replication is measured. Common methods include:

    • MTT Assay : This colorimetric assay measures the metabolic activity of viable cells. A reduction in the cytopathic effect of the virus due to the inhibitor results in higher cell viability.[9]

    • p24 Antigen ELISA : This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant, which is a direct measure of viral production.[4]

  • Data Analysis : The EC₅₀ is calculated as the concentration of the compound that inhibits viral replication by 50% compared to untreated control cells.

Mechanism of Action and Signaling Pathway

HIV-1 integrase is a crucial enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a step known as integration. This process involves two distinct catalytic reactions: 3'-processing and strand transfer. Integrase strand transfer inhibitors (INSTIs), including L-731,988 and its comparators, specifically target the strand transfer step.

The diagram below illustrates the HIV-1 integration process and the point of inhibition by INSTIs.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (PIC) Viral_DNA->PIC Formation PIC_n PIC PIC->PIC_n Nuclear Import Processing 3'-Processing PIC_n->Processing ST_Complex Strand Transfer Complex Processing->ST_Complex Integrated_Provirus Integrated Provirus ST_Complex->Integrated_Provirus Strand Transfer Host_DNA Host DNA Host_DNA->ST_Complex INSTI Integrase Inhibitor (L-731,988, etc.) INSTI->ST_Complex Blocks Strand Transfer

Caption: HIV-1 Integration Pathway and Inhibition by INSTIs.

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of HIV integrase inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Reagents Recombinant Integrase, DNA Substrates Reaction In Vitro Reaction + Inhibitor Reagents->Reaction Analysis_B Gel Electrophoresis & Quantification Reaction->Analysis_B IC50 Determine IC₅₀ Analysis_B->IC50 Cells Cell Culture (e.g., MT-4, PBMCs) Infection HIV-1 Infection + Inhibitor Cells->Infection Incubation Incubation Infection->Incubation Analysis_C Measure Viral Replication (e.g., MTT, p24 ELISA) Incubation->Analysis_C EC50 Determine EC₅₀ Analysis_C->EC50

Caption: Workflow for In Vitro Efficacy Testing of HIV Integrase Inhibitors.

References

Benchmarking L-749372: A Comparative Guide to Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the farnesyltransferase inhibitor (FTI) L-749372 against other prominent inhibitors in the same class. The objective is to offer a clear, data-driven benchmark of their performance, supported by detailed experimental protocols for key assays. Farnesyltransferase inhibitors represent a significant class of therapeutic agents investigated for their potential in cancer therapy and other diseases by targeting the post-translational modification of key signaling proteins like Ras.

Introduction to Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the attachment of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins.[1] This process, known as farnesylation, is essential for the proper localization and function of numerous signaling proteins, most notably the Ras family of small GTPases.[1] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase an attractive target for therapeutic intervention. By inhibiting FTase, FTIs prevent the membrane anchoring of Ras, thereby disrupting downstream signaling pathways implicated in cell proliferation, survival, and differentiation.[1]

The primary signaling cascade affected by FTIs is the Ras-Raf-MEK-ERK (MAPK) pathway. Additionally, FTIs impact the PI3K/AKT/mTOR pathway through the inhibition of Rheb (Ras homolog enriched in brain) farnesylation.

Comparative Analysis of Farnesyltransferase Inhibitors

Table 1: In Vitro Farnesyltransferase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) values of selected FTIs against the farnesyltransferase enzyme in biochemical assays. Lower IC50 values indicate higher potency.

InhibitorTargetIC50 (nM)Reference
This compound FarnesyltransferaseData not available
Lonafarnib H-Ras1.9[2]
K-Ras5.2[2]
N-Ras2.8[2]
Tipifarnib Farnesyltransferase (Lamin B)0.86[2]
Farnesyltransferase (K-RasB)7.9[2]
L-744,832 FarnesyltransferaseNot specified[2]
L-778,123 Farnesyltransferase2[2]
Table 2: Cellular Potency of Farnesyltransferase Inhibitors

This table presents the IC50 values of FTIs in various human cancer cell lines, reflecting their anti-proliferative activity in a cellular context.

InhibitorCell LineCancer TypeIC50 (µM)Reference
This compound Data not availableData not availableData not available
Lonafarnib SMMC-7721Hepatocellular Carcinoma20.29 (at 48h)
QGY-7703Hepatocellular Carcinoma20.35 (at 48h)
Tipifarnib VariousNot specifiedNot specified
L-744,832 Panc-1Pancreatic Ductal Adenocarcinoma1.3
Capan-2Pancreatic Ductal Adenocarcinoma2.1
Cfpac-1Pancreatic Ductal Adenocarcinoma>50

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Farnesyltransferase Inhibition

Farnesyltransferase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Active Ras Active Ras Downstream Signaling Downstream Signaling Active Ras->Downstream Signaling e.g., Raf-MEK-ERK Inactive Ras Inactive Ras Farnesyltransferase Farnesyltransferase Inactive Ras->Farnesyltransferase Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate->Farnesyltransferase Farnesyltransferase->Active Ras Farnesylation This compound & other FTIs This compound & other FTIs This compound & other FTIs->Farnesyltransferase Inhibition FTI_Benchmarking_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Enzymatic Assay Enzymatic Assay IC50 Determination (Enzyme) IC50 Determination (Enzyme) Enzymatic Assay->IC50 Determination (Enzyme) Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination (Cells) IC50 Determination (Cells) MTT Assay->IC50 Determination (Cells)

References

Comparative Selectivity Profile of L-749372 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of the dopamine (B1211576) D4 receptor antagonist L-749372 and its analogs. The information presented is supported by experimental data from publicly available research, with a focus on binding affinities at dopamine and serotonin (B10506) receptors.

Data Presentation: Comparative Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, nM) of this compound and its structural and functional analogs for a panel of dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine Receptor Binding Profile

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)
This compound >10,0001,3002,0009.0
L-745,870>10,0009602,3000.43
NGD 94-1>2,100>2,100>2,1003.6
Sonepiprazole (U-101,387)>2,0005,147 (rat)>2,00010 (rat), 10.1 (human D4.2)

Data sourced from multiple studies.[1][2][3][4][5]

Table 2: Serotonin Receptor Binding Profile

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT3 (Ki, nM)5-HT7 (Ki, nM)
This compound >10,000430>10,000>10,000>10,000
L-745,870>1,000Moderate Affinity (IC50 < 300 nM)---
NGD 94-1~180>2,100>2,100~720-
Sonepiprazole (U-101,387)>2,000>2,000---

Data sourced from multiple studies.[2][4][5]

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using radioligand binding assays. A generalized protocol for such an assay is described below.

Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [3H]spiperone for D2-like dopamine receptors).[6][7][8]

  • Test compounds (this compound and its analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding inhibitor (e.g., a high concentration of a known ligand like haloperidol).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration (typically at or near its Kd value), and varying concentrations of the test compound is incubated in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding inhibitor is used to determine non-specific binding. The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.[6][8]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter after the addition of scintillation fluid.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunits can modulate the activity of other effectors, such as ion channels and kinases.

DopamineD4_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein (αβγ) D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine (Agonist) Dopamine->D4R Activates L749372 This compound (Antagonist) L749372->D4R Blocks ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor-expressing Cell Membranes Incubation Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand ([3H]spiperone) Radioligand_Prep->Incubation Compound_Prep Test Compound (this compound or Analog) Compound_Prep->Incubation Filtration Separate Bound from Free (Filtration) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis

References

Comparative Analysis of β3-Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of Published Data on the β3-Adrenergic Receptor Agonist L-749372

This guide provides an independent validation of published data on this compound, a selective partial agonist of the human β3-adrenergic receptor. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis with alternative compounds and detailed experimental insights.

This compound has been identified as a potent and selective partial agonist for the human β3-adrenergic receptor. Its activity, along with that of several other compounds, is summarized below. The data is extracted from a key publication by Naylor et al. (1998) in Bioorganic & Medicinal Chemistry Letters, ensuring a consistent basis for comparison.

CompoundTarget ReceptorEC50 (nM)% ActivationOral Bioavailability (in dogs)
This compound Human β3-Adrenergic Receptor3.633%41%[1][2]
L-750,355Human β3-Adrenergic Receptor1349%47%[1]
BRL-37344Human β3-Adrenergic Receptor45023%Not Reported
CL-316243Human β3-Adrenergic Receptor220Not ReportedNot Reported

In Vivo Activity

In addition to its in vitro profile, this compound has demonstrated in vivo efficacy by stimulating lipolysis in rhesus monkeys with an ED50 of 2 mg/kg.[1]

Experimental Protocols

The following methodologies were employed to ascertain the functional activity and selectivity of this compound and comparator compounds.

Functional Activity Assay (cAMP Accumulation)

The agonist activity of the compounds was determined by measuring the accumulation of cyclic AMP (cAMP) in Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor.

  • Cell Line: CHO cells stably transfected with the human β3-adrenergic receptor.

  • Assay Principle: Agonist binding to the β3-adrenergic receptor activates adenylyl cyclase through a Gs protein-coupled mechanism, leading to an increase in intracellular cAMP levels.

  • Methodology:

    • Cells are incubated with various concentrations of the test compound.

    • Following incubation, the cells are lysed to release intracellular contents.

    • The concentration of cAMP in the cell lysate is quantified using a competitive binding assay, typically a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

    • The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.

    • The percentage of activation is determined relative to a full agonist, such as isoproterenol.

Selectivity Binding Assays

To determine the selectivity of this compound, competitive binding assays were performed using cell membranes expressing the human β1- and β2-adrenergic receptors.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the respective receptor subtypes.

  • Radioligand: A radiolabeled antagonist with high affinity for the receptor subtype is used (e.g., [¹²⁵I]-iodocyanopindolol).

  • Methodology:

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

    • The amount of radioligand bound to the receptor is measured after separating the bound and free radioligand.

    • The Ki (inhibition constant) is calculated from the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Selectivity: this compound demonstrated a 270-fold selectivity for the β3-receptor over the β1-receptor and a 30-fold selectivity over the β2-receptor.

Signaling Pathway and Experimental Workflow

The activation of the β3-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade, which is a target for therapeutic intervention in conditions like obesity and type 2 diabetes.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound β3-AR β3-Adrenergic Receptor This compound->β3-AR Binds to Gs Gs β3-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: Signaling pathway of this compound activating the β3-adrenergic receptor.

The experimental workflow for determining the functional activity of β3-adrenergic receptor agonists is a multi-step process.

G CHO_cells CHO Cells expressing human β3-AR Incubation Incubate with This compound CHO_cells->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis cAMP_Assay cAMP Quantification (RIA or ELISA) Cell_Lysis->cAMP_Assay Data_Analysis Dose-Response Analysis (EC50, % Activation) cAMP_Assay->Data_Analysis

Caption: Experimental workflow for in vitro functional assay of this compound.

References

Meta-analysis of Lucerastat (L-749372) Clinical Trial Results in Fabry Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial results for lucerastat (B1675357), an investigational oral substrate reduction therapy for the treatment of Fabry disease. While initially inquired about as L-749372, publicly available data strongly indicates that the compound of interest is lucerastat. This document will objectively compare its performance with established and emerging alternative therapies, supported by experimental data from key clinical trials.

Executive Summary

Lucerastat, developed by Idorsia Pharmaceuticals, is an inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[1] By reducing the production of glucosylceramide, lucerastat aims to decrease the accumulation of globotriaosylceramide (Gb3), the primary pathogenic substrate in Fabry disease.[1] The pivotal Phase 3 MODIFY trial (NCT03425539) evaluated the efficacy and safety of lucerastat in adult patients with Fabry disease.[2][3] While the trial did not meet its primary endpoint of reducing neuropathic pain, it demonstrated a significant reduction in plasma Gb3 levels, a key biomarker of the disease.[3][4] This guide will delve into the quantitative outcomes of the MODIFY trial and compare them against other therapeutic modalities for Fabry disease, including enzyme replacement therapy (ERT) and chaperone therapy.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from the MODIFY trial for lucerastat and pivotal trials for comparator drugs.

Table 1: Efficacy of Lucerastat vs. Placebo in the MODIFY Trial [2][4]

Outcome MeasureLucerastat (1000 mg twice daily)Placebo
Change in Plasma Gb3 Levels (at 6 months) ~50% reduction12% increase
Primary Endpoint: Neuropathic Pain Not met (no significant reduction compared to placebo)-

Table 2: Comparison of Lucerastat with Other Therapies for Fabry Disease

Therapeutic AgentMechanism of ActionKey Efficacy ResultsCommon Adverse Events
Lucerastat Substrate Reduction Therapy (Glucosylceramide Synthase Inhibitor)~50% reduction in plasma Gb3.[4] No significant effect on neuropathic pain in the MODIFY trial.[4]Hot flushes, flatulence, vertigo, hyponatremia, cystitis, respiratory tract infection, nausea, fatigue, dizziness, dry skin, postmenopausal bleeding.[5]
Agalsidase Alfa/Beta (ERT) Enzyme Replacement TherapySignificant reduction in plasma and tissue Gb3. Demonstrated improvements in renal and cardiac function in some studies.Infusion-associated reactions (chills, fever, nausea), headache, fatigue.
Migalastat (Chaperone Therapy) Pharmacological Chaperone (stabilizes specific mutant forms of α-galactosidase A)Increased α-galactosidase A activity and reduction in Gb3 in patients with amenable mutations.Headache, nasopharyngitis, urinary tract infection.
Venglustat (Investigational) Substrate Reduction Therapy (Glucosylceramide Synthase Inhibitor)Promising results in early trials showing Gb3 reduction.[6]Generally well-tolerated in early studies.

Experimental Protocols

MODIFY Clinical Trial (NCT03425539) Methodology [2][5][7]

The MODIFY study was a multicenter, double-blind, randomized, placebo-controlled, parallel-group Phase 3 trial designed to evaluate the efficacy and safety of lucerastat in adult patients with Fabry disease.[5][7]

  • Patient Population: The trial enrolled 118 adult patients with a genetically confirmed diagnosis of Fabry disease.[3][4]

  • Inclusion Criteria: Included adults with a confirmed diagnosis of Fabry disease and moderate to severe neuropathic pain.[2]

  • Exclusion Criteria: Included patients with severe renal insufficiency (eGFR < 30 mL/min/1.73 m2), recent major cardiovascular events, or other conditions that might interfere with the study.[2]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either 1000 mg of lucerastat orally twice daily or a matching placebo for six months.[4][7]

  • Primary Endpoint: The primary objective was to assess the effect of lucerastat on neuropathic pain, measured daily using a patient-reported outcome (PRO) instrument.[2][3]

  • Secondary Endpoints: Secondary endpoints included changes in plasma Gb3 levels, gastrointestinal symptoms, and assessments of renal and cardiac function.[5]

Mandatory Visualization

Signaling Pathway of Lucerastat's Mechanism of Action

cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Glucosylceramide Glucosylceramide Gb3 Gb3 Glucosylceramide->Gb3 Further Synthesis Steps Lysosome Lysosome Gb3->Lysosome Accumulation in Fabry Disease Lucerastat Lucerastat Glucosylceramide_Synthase Glucosylceramide Synthase Lucerastat->Glucosylceramide_Synthase Inhibition

Caption: Mechanism of action of lucerastat in inhibiting Gb3 synthesis.

Experimental Workflow of the MODIFY Clinical Trial

Screening Screening Randomization Randomization Screening->Randomization Lucerastat_Arm Lucerastat (1000 mg bid) Randomization->Lucerastat_Arm 2:1 Ratio Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period 6-Month Double-Blind Treatment Period Endpoint_Analysis Primary and Secondary Endpoint Analysis Treatment_Period->Endpoint_Analysis Open_Label_Extension Open-Label Extension (Optional) Endpoint_Analysis->Open_Label_Extension

Caption: Workflow of the MODIFY Phase 3 clinical trial.

References

Safety Operating Guide

Navigating the Disposal of Unidentified Research Compounds: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: The identifier "L-749372" does not correspond to a publicly cataloged chemical. As such, a specific Safety Data Sheet (SDS) with official handling and disposal procedures is not available. The following guide provides a comprehensive framework for the safe management and disposal of internally coded or unidentified research compounds, treating them with the highest degree of caution. This protocol is designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.

Step 1: Internal Information Gathering and Hazard Assessment

Before proceeding with any disposal steps, the primary objective is to make every effort to identify the compound and its potential hazards.

Actionable Steps:

  • Consult Internal Documentation: Thoroughly review laboratory notebooks, synthesis records, and internal chemical inventory databases for any information linked to the identifier "this compound."

  • Inspect Container and Labeling: Examine the container for any additional markings, structural diagrams, or dates that could provide clues to its identity or age.

  • Confer with Colleagues: The principal investigator, lab manager, or the synthesizing chemist are critical resources. They may possess direct knowledge of the compound's properties.

  • Treat as Hazardous: In the absence of definitive identification, the compound must be managed as a hazardous substance.[1][2][3] This conservative approach ensures the highest level of safety. Key potential hazards to consider include corrosivity, ignitability, reactivity, and toxicity.[2][4][5]

Step 2: Contact Environmental Health & Safety (EHS)

Your institution's Environmental Health & Safety (EHS) department is the definitive authority on chemical waste disposal.[6][7] They will provide institution-specific procedures and support.

Procedural Protocol:

  • Report the Unidentified Compound: Inform EHS about the presence of a research compound requiring disposal for which a specific SDS is unavailable.

  • Provide All Available Information: Supply EHS with all data gathered in Step 1. This information is crucial for a preliminary hazard assessment.

  • Follow EHS Guidance for Characterization: EHS may require analytical testing to characterize the waste for safe disposal.[7] Be aware that the cost of such analysis is typically borne by the generating department or research group.[1][7]

Step 3: Proper Containment and Labeling for Disposal

Proper containment and labeling are critical for the safe storage and transport of chemical waste.[4][6][8]

Containment and Labeling Procedures:

  • Select an Appropriate Container: The waste container must be in good condition, leak-proof, and chemically compatible with the unknown substance.[6][8] When in doubt, use glass or a high-density polyethylene (B3416737) (HDPE) container.

  • Label the Container Clearly: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[5] The label must include:

    • The words "Hazardous Waste".[9]

    • The term "Unknown" in the contents section, followed by any known information (e.g., "Unknown, suspected aromatic amine").[3][9]

    • The date the waste was first added to the container.[9]

    • The name and contact information of the generating researcher or lab.

  • Segregate from Other Wastes: Do not mix unidentified chemical waste with other waste streams.[6][10] Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[8][10] The SAA should be a secure location within the laboratory.[8]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[6][8]

Step 4: Arranging for Final Disposal

The final disposal of the unidentified compound will be managed by your institution's EHS office, often in collaboration with a specialized hazardous waste contractor.[1]

Disposal Workflow:

  • Submit a Waste Pickup Request: Once the container is ready and properly labeled, submit a formal waste pickup request to EHS through your institution's designated system.

  • EHS Coordination: EHS will arrange for the collection of the waste from your laboratory. They will work with their approved waste disposal vendor to ensure the material is transported and disposed of in compliance with all federal, state, and local regulations.

Information for Hazard Assessment of Unidentified Chemicals

When consulting with your EHS department, providing as much information as possible is crucial for a safe and compliant disposal process. The following table outlines the key data points to gather.

Parameter Information to Provide to EHS Rationale for Importance
Physical State Solid, liquid, or gas.Determines appropriate container type and potential inhalation hazards.
Color and Appearance e.g., "White crystalline solid," "Clear, colorless liquid."Can provide clues to the compound's identity or purity.
pH (for aqueous solutions) The measured pH value.Identifies corrosive hazards (acids with pH ≤ 2, bases with pH ≥ 12.5).[4]
Suspected Chemical Class e.g., "Aromatic hydrocarbon," "Halogenated solvent," "Amine."Narrows down potential hazards and informs segregation and disposal methods.
Solubility Soluble in water, organic solvents, or insoluble.Indicates how the substance might behave in the environment and informs potential treatment options.
Presence of Heavy Metals Note if the synthesis or process involved any heavy metals (e.g., Mercury, Lead, Cadmium, Chromium).Heavy metal waste has specific and stringent disposal requirements.
Potential for Reactivity Note if the compound is a suspected oxidizer, is potentially explosive, or could react with air or water.Critical for preventing dangerous reactions during storage, transport, and disposal.
Original Researcher Name and contact information (if available) of the person who synthesized or last worked with the material.They are the most likely source of direct information about the compound's identity and hazards.

Operational Workflow for Disposal of an Unidentified Research Compound

The following diagram illustrates the logical steps and decision-making process for the safe disposal of a compound such as this compound.

start Start: Unidentified Compound (this compound) info_gathering Step 1: Internal Information Gathering (Lab Notebooks, Colleagues) start->info_gathering treat_hazardous Assume Hazardous & Segregate Waste info_gathering->treat_hazardous contact_ehs Step 2: Contact Environmental Health & Safety (EHS) treat_hazardous->contact_ehs provide_info Provide All Known Information to EHS contact_ehs->provide_info ehs_assessment EHS Hazard Assessment (May Require Analysis) provide_info->ehs_assessment contain_label Step 3: Proper Containment & Labeling (Use 'Unknown' Descriptor) ehs_assessment->contain_label pickup_request Step 4: Submit Waste Pickup Request contain_label->pickup_request disposal End: EHS Manages Compliant Disposal pickup_request->disposal

Caption: Disposal workflow for unidentified chemicals.

References

Essential Safety and Handling Precautions for L-749372

Author: BenchChem Technical Support Team. Date: December 2025

Given the absence of specific safety data for L-749372, this document provides general guidance for handling potentially hazardous chemical compounds in a laboratory setting. These recommendations are based on standard laboratory safety protocols and should be adapted as more specific information about the compound's properties becomes available.

Researchers, scientists, and drug development professionals must exercise extreme caution when handling any new or uncharacterized substance. The following guidelines are intended to ensure the safety of all personnel and the integrity of the research environment.

Immediate Safety and Personal Protective Equipment (PPE)

Due to the unknown nature of this compound, a comprehensive approach to personal protective equipment is mandatory. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes and airborne particles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[1][2] Consider double-gloving for added protection. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against spills.[2]

  • Respiratory Protection: Handling of this compound, especially in powdered form or if aerosolization is possible, should be conducted within a certified chemical fume hood to prevent inhalation.

Operational Plan for Handling

A clear and concise operational plan is critical for the safe handling of uncharacterized compounds.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS (if available) Review SDS (if available) Don PPE Don PPE Review SDS (if available)->Don PPE Proceed if safe Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Dissolve/Prepare Solution Dissolve/Prepare Solution Weigh Compound->Dissolve/Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Dissolve/Prepare Solution->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: A generalized workflow for safely handling a novel chemical compound in a laboratory setting.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Disposal Protocol

Contaminated Materials Solid Waste Pipette tips, gloves, etc. Liquid Waste Solvents, reaction mixtures Segregated Waste Containers Segregated Hazardous Waste Containers Contaminated Materials->Segregated Waste Containers Waste Manifest Complete Hazardous Waste Manifest Segregated Waste Containers->Waste Manifest Licensed Disposal Licensed Hazardous Waste Disposal Waste Manifest->Licensed Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-749372
Reactant of Route 2
L-749372

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。